Chemical structure and properties of Amino(3-bromo-1-adamantyl)acetic acid
The following technical guide details the chemical architecture, synthetic pathways, and pharmaceutical applications of Amino(3-bromo-1-adamantyl)acetic acid , a critical intermediate in the synthesis of dipeptidyl pepti...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical architecture, synthetic pathways, and pharmaceutical applications of Amino(3-bromo-1-adamantyl)acetic acid , a critical intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, most notably Saxagliptin .
Executive Summary
Amino(3-bromo-1-adamantyl)acetic acid (often referred to as 3-bromo-1-adamantylglycine ) is a specialized adamantane derivative serving as a pivotal electrophilic intermediate in the manufacture of Saxagliptin (Onglyza). Structurally, it consists of a bulky, lipophilic adamantane cage substituted at the bridgehead C1 position with an
-amino acid moiety (glycine) and at the C3 position with a bromine atom.
Its significance lies in its dual functionality:
Chiral Scaffold: The
-carbon provides the stereochemical foundation for the drug's active site binding.
Reactive Handle: The C3-bromine atom acts as a labile leaving group, allowing for controlled hydrolysis to the 3-hydroxy derivative, which is essential for the final drug's solubility and metabolic stability profile.
Chemical Architecture & Properties[1][2][3]
Structural Analysis
The molecule is built upon a tricyclo[3.3.1.1
]decane (adamantane) core. This diamondoid cage confers unique physicochemical properties, including high lipophilicity and metabolic resistance.
Core: Adamantane cage (C
H framework).
Substituent 1 (C1): 2-aminoacetic acid group (
). This introduces chirality at the exocyclic -carbon.
Substituent 2 (C3): Bromine atom (
). Located at a tertiary bridgehead position.
Physicochemical Properties (Calculated/Estimated)
Note: As a transient process intermediate, definitive experimental bulk properties are often approximated from close analogs.
Property
Value / Description
Significance
Molecular Formula
CHBrNO
Precursor to CHNO (Hydroxy analog)
Molecular Weight
~288.18 g/mol
Moderate weight, suitable for CNS/metabolic drugs
LogP (Predicted)
~2.5 - 3.0
High lipophilicity due to adamantane cage
Solubility
Low in water; Soluble in DCM, THF
Requires polar organic solvents for synthesis
Reactivity
Bridgehead Bromide: Susceptible to S1 hydrolysis
The Br atom is sterically hindered but electronically activated for solvolysis
Synthetic Pathways & Protocols
The synthesis of Amino(3-bromo-1-adamantyl)acetic acid is a classic example of bridgehead functionalization followed by amino acid chain extension . The most authoritative route utilizes the Acetamidomalonate Synthesis method.
Reaction Workflow Diagram
Caption: Synthetic route from Adamantane to the 3-Hydroxy Saxagliptin precursor via the 3-Bromo intermediate.
Detailed Experimental Protocol
Objective: Synthesis of racemic Amino(3-bromo-1-adamantyl)acetic acid.
Step 1: Bromination of Adamantane
Reagents: Adamantane, Bromine (Br
), Aluminum Bromide (AlBr, catalyst).
Mechanism: Lewis acid-catalyzed electrophilic substitution.
Protocol: Adamantane is treated with excess bromine and catalytic AlBr
under reflux. The reaction is selective for tertiary bridgehead carbons, yielding 1,3-dibromoadamantane .
Critical Control: Temperature must be controlled to prevent over-bromination (tetrabromination).
Mechanism: Nucleophilic substitution. The enolate of the malonate attacks one of the bridgehead bromides.
Note: Bridgehead substitution is typically difficult due to steric strain preventing planar carbocation formation (Bredt's rule context), but adamantane cations are stable enough to allow S
1-like pathways or radical mechanisms.
Outcome: Formation of the diethyl 2-acetamido-2-(3-bromoadamant-1-yl)malonate intermediate.
Acid hydrolysis removes the ethyl ester groups and the acetyl protecting group on the amine.
Thermal decarboxylation removes one carboxyl group from the gem-dicarboxylic acid intermediate.
Result:Amino(3-bromo-1-adamantyl)acetic acid (as the hydrochloride salt).
Medicinal Chemistry & Applications
Role in Saxagliptin Synthesis
Saxagliptin is a potent DPP-4 inhibitor used for Type 2 Diabetes. The adamantane moiety acts as a "bulky anchor" that fits into the S2 subsite of the DPP-4 enzyme, improving selectivity and potency.
The 3-bromo intermediate is rarely the final form; it is a "mask" for the 3-hydroxy group.
Why Bromo first? Direct hydroxylation of adamantane at specific positions is difficult to control (often yields mixtures). Bromination is highly regioselective.
Conversion: The Amino(3-bromo-1-adamantyl)acetic acid is hydrolyzed (often using silver salts or mild base) to replace the -Br with -OH, yielding (S)-3-hydroxyadamantylglycine .
Stereochemical Resolution
The synthesis described above yields a racemate. For pharmaceutical use, the (S)-enantiomer is required.
Resolution Strategy: The racemic bromo- or hydroxy-intermediate is typically resolved using enzymatic resolution (e.g., Phenylalanine Dehydrogenase) or chemical resolution (using chiral auxiliaries or chiral HPLC) to isolate the (S)-isomer before final coupling to the pyrrolidine fragment of Saxagliptin.
References
Synthesis of Saxagliptin Intermediates
Title: A synthesis method of saxagliptin intermediate.[1][2]
Source: Google P
URL
Context: Describes the pathway from adamantane to 1,3-dibromoadamantane and subsequent conversion to 3-bromo-1-adamantyl-glycine.
Adamantane Functionalization
Title: Synthesis of (S)-N-Boc-3-hydroxyadamantylglycine.[3]
Technical Whitepaper: Therapeutic Utility & Synthetic Applications of Amino(3-bromo-1-adamantyl)acetic Acid
Topic: Therapeutic Applications of Amino(3-bromo-1-adamantyl)acetic Acid in Medicinal Chemistry Format: Technical Whitepaper / Process Guide Target Audience: Medicinal Chemists, Process Chemists, Drug Development Scienti...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Therapeutic Applications of Amino(3-bromo-1-adamantyl)acetic Acid in Medicinal Chemistry
Format: Technical Whitepaper / Process Guide
Target Audience: Medicinal Chemists, Process Chemists, Drug Development Scientists
Executive Summary
Amino(3-bromo-1-adamantyl)acetic acid (CAS: 345969-40-6 ) acts as a critical, high-value intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, most notably Saxagliptin (Onglyza) . Unlike simple adamantane derivatives used in early antivirals (e.g., Amantadine), this compound represents a "second-generation" adamantyl scaffold characterized by dual functionalization: a polar amino-acid moiety for peptide mimicry and a bridgehead bromide designed for late-stage hydroxylation.
This guide details the compound’s role as a precursor to (S)-3-hydroxyadamantylglycine , analyzing the chemical logic of the bromine "handle," the thermodynamics of its hydrolysis, and its integration into the asymmetric synthesis of Saxagliptin.
Adamantane Cage: Provides lipophilic bulk to occupy the S2 hydrophobic subsite of the DPP-4 enzyme.
Bridgehead Bromine (C3): A chemically labile position designed for conversion to a hydroxyl group (
).
-Amino Acid Tail: Mimics the N-terminal peptide bond, essential for binding to the enzyme's active site.
The "Bromine Handle" Strategy
In medicinal chemistry, introducing a hydroxyl group directly onto the adamantane cage during early synthesis is often low-yielding due to over-oxidation. The Amino(3-bromo-1-adamantyl)acetic acid scaffold utilizes bromine as a masked hydroxyl group .
Why Bromine? The C-Br bond at the bridgehead position is stable enough to survive the construction of the amino acid backbone (e.g., via malonate synthesis) but reactive enough to undergo controlled hydrolysis (solvolysis) to generate the C-OH pharmacophore required for Saxagliptin’s high-affinity hydrogen bonding.
Therapeutic Application: Synthesis of Saxagliptin[6][7][8][9]
The primary application of this compound is not as a standalone drug, but as the penultimate scaffold for the "Left-Hand Side" (LHS) fragment of Saxagliptin.
Mechanism of Action Context
Saxagliptin is a reversible inhibitor of DPP-4, an enzyme that degrades incretin hormones (GLP-1).
Binding Mode: The adamantyl group fits into the hydrophobic S2 pocket.
Critical Interaction: The 3-hydroxy group (derived from the 3-bromo precursor) forms a crucial hydrogen bond network within the active site, significantly boosting potency compared to the non-hydroxylated analog.
Precursor Role: The 3-bromo intermediate ensures the adamantane cage is correctly positioned before the hydroxyl group is revealed.
Synthetic Pathway Visualization
The following diagram illustrates the transformation of the bromo-intermediate into the active pharmaceutical ingredient (API) fragment.
Figure 1: The strategic role of Amino(3-bromo-1-adamantyl)acetic acid in the Saxagliptin supply chain.
Experimental Protocols
Protocol A: Synthesis of Amino(3-bromo-1-adamantyl)acetic Acid
Rationale: This step builds the carbon skeleton. The use of acetamidomalonate allows for the introduction of the amino acid functionality onto the adamantane cage.
Activation: Dissolve diethyl acetamidomalonate (1.1 eq) in anhydrous ethanol containing NaOEt (1.1 eq). Stir at room temperature for 30 min to generate the enolate.
Coupling: Add 1,3-dibromoadamantane (1.0 eq) to the mixture.
Reflux: Heat the mixture to reflux (
) for 8–12 hours. The bridgehead bromide is sterically hindered, requiring thermal energy for the substitution (likely proceeding via a radical-chain mechanism or elimination-addition depending on conditions, though bridgehead substitution is classically difficult; often acid-catalyzed variants are used industrially). Note: Industrial routes often use Lewis acids (e.g., ) to facilitate this alkylation.
Decarboxylation: Treat the intermediate diester with concentrated
under reflux for 6 hours. This hydrolyzes the esters and the amide, and facilitates decarboxylation to yield the racemic amino acid.
Isolation: Neutralize to pH 6.0 to precipitate Amino(3-bromo-1-adamantyl)acetic acid .
Protocol B: Hydrolysis to (S)-3-Hydroxyadamantylglycine
Rationale: This is the critical value-add step. The bridgehead bromide cannot undergo
attack due to steric shielding and the impossibility of Walden inversion. The reaction proceeds via an -like solvolysis where the stable adamantyl carbocation is trapped by water.
Dissolution: Suspend the bromo-amino acid (10 g) in 2N
(100 mL).
Solvolysis: Heat the mixture to reflux (
) for 8–12 hours.
Mechanistic Note: The alkaline conditions neutralize the HBr byproduct, driving the equilibrium forward. The bridgehead carbocation intermediate is captured by
ions.
Monitoring: Monitor by HPLC. The Bromo-substrate (RT ~12 min) should disappear, replaced by the Hydroxy-product (RT ~5 min, more polar).
Workup: Cool to room temperature. Adjust pH to 6.5–7.0 with dilute
.
Crystallization: The product, (S)-3-hydroxyadamantylglycine (after resolution or if using chiral starting material), precipitates as a white solid.
Yield: Typical yields range from 75–85%.
Quality Control & Impurity Profiling
When using Amino(3-bromo-1-adamantyl)acetic acid in GMP manufacturing, the following impurities must be controlled:
Impurity Type
Structure/Origin
Limit (ICH Q3A)
Detection Strategy
Des-bromo Analog
Adamantylglycine (Over-reduction)
< 0.15%
LC-MS (M-Br)
Di-hydroxy Analog
3,5-Dihydroxy species (Over-hydrolysis)
< 0.10%
HPLC (Polar region)
Unreacted Bromo
Starting Material
< 0.10%
HPLC (Non-polar region)
Enantiomeric Purity
(R)-isomer (if chiral synthesis)
< 0.50%
Chiral HPLC (Crownpak CR+)
References
Process Study on the Enzyme-Catalyzed Preparation of Key Chiral Intermediates for Saxagliptin.
Source: Thieme Connect (2022).
Context: Discusses the enzymatic resolution of the keto-acid precursor, an alternative to the bromo-synthetic route.
Preparation of 2-(3-Hydroxy-1-Adamantyl)-2-Oxoacetic Acid: A Key Intermediate for Saxagliptin.
Source: Ingenta Connect / Letters in Organic Chemistry.
Context: Details the oxidation and hydrolysis pathways for adamantane derivatives in Saxagliptin synthesis.
Synthesis Method of Saxagliptin Intermediate (Patent GB2595768A).
Source: Google Patents.
Context: Provides the specific industrial protocol for converting 1,3-dibromoadamantane to bromo-1-adamantyl-glycine and subsequently to the hydroxy-analog.
Synthesis of Saxagliptin Intermediate N-BOC-3-hydroxyadamantylglycine.
Source: ResearchGate.
Context: Comparative analysis of synthetic routes including the bromo-adamantane pathway versus the carboxylic acid pathway.
The Critical Role of Amino(3-bromo-1-adamantyl)acetic Acid in Saxagliptin Manufacture: A Process Chemistry Perspective
Executive Summary Saxagliptin (Onglyza) is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of Type 2 Diabetes Mellitus.[1][][3] Its pharmacological efficacy hinges on a specific, bulky lipophilic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Saxagliptin (Onglyza) is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of Type 2 Diabetes Mellitus.[1][][3] Its pharmacological efficacy hinges on a specific, bulky lipophilic anchor: the 3-hydroxy-1-adamantyl group . The introduction of this hydroxylated cage structure, with precise stereochemistry at the glycine linkage, represents the most significant process chemistry challenge in Saxagliptin manufacture.
This technical guide analyzes the role of Amino(3-bromo-1-adamantyl)acetic acid (hereafter referred to as the 3-Bromo Intermediate ) as a pivotal synthetic gateway. Unlike direct hydroxylation routes, which suffer from poor regioselectivity and low yields, the "Bromo-Route" leverages the labile C-Br bond to install the hydroxyl group under controlled conditions. This guide details the mechanistic rationale, experimental protocols, and quality control parameters required to utilize this intermediate effectively.
Chemical Context: The Adamantane Scaffold Challenge
The adamantane cage is chemically robust, making selective functionalization difficult. In Saxagliptin, the adamantane moiety serves two roles:
Steric Bulk: It fills the S2 subsite of the DPP-4 enzyme, enhancing potency.
Metabolic Stability: The cage structure resists oxidative degradation.
However, the synthesis requires two distinct functionalizations on the cage:
C1 Position: Attachment of the glycine (amino acid) arm.
C3 Position: Installation of a hydroxyl (-OH) group.[4]
Direct oxidation of 1-adamantylglycine often leads to mixtures of mono-, di-, and tri-hydroxylated products. The 3-Bromo Intermediate solves this by pre-installing a leaving group (Bromine) at C3, which can be selectively hydrolyzed to the alcohol.
Retrosynthetic Analysis
The following diagram illustrates the strategic position of the 3-Bromo Intermediate in the Saxagliptin supply chain.
Figure 1: Retrosynthetic logic placing the 3-Bromo Intermediate as the precursor to the key Hydroxy Acid fragment.
Mechanistic Pathway: The "Bromo-Switch"
The utility of Amino(3-bromo-1-adamantyl)acetic acid lies in the reactivity difference between the C1-amino acid chain and the C3-bromide.
Step 1: Formation of the Carbon Skeleton
The synthesis typically begins with 1,3-dibromoadamantane . Through a modified Hell-Volhard-Zelinsky reaction or, more commonly, alkylation with diethyl acetamidomalonate , the glycine arm is attached to C1. This leaves the C3-bromine intact.
Step 2: The Hydrolytic Switch
The conversion of the Bromo Intermediate to the Hydroxy Acid is not a simple displacement; it proceeds via an SN1-like mechanism . The tertiary adamantyl carbocation is stable, allowing water (the nucleophile) to attack.
Reagent: Aqueous NaOH or KOH.
Conditions: Reflux (100°C+).
Outcome: Quantitative conversion of -Br to -OH without affecting the glycine stereocenter (if resolution has already occurred) or the amide backbone.
Experimental Protocols
The following protocols are synthesized from process patents and optimization studies. They represent a self-validating workflow where the quality of the Bromo Intermediate directly dictates the yield of the final Hydroxy Acid.
Protocol A: Synthesis of Amino(3-bromo-1-adamantyl)acetic acid
Target: Isolation of the Bromo Intermediate from 1,3-dibromoadamantane.
Activation: Suspend NaH in dry DMF at 0°C. Add diethyl acetamidomalonate slowly to form the sodiomalonate anion.
Coupling: Add 1,3-dibromoadamantane. Heat to 100°C for 12–16 hours.
Note: Only one bromine is displaced due to steric hindrance after the first substitution.
Decarboxylation/Hydrolysis (Partial): Treat the intermediate ester with dilute HCl/Acetic acid reflux. This removes the protecting groups and decarboxylates the malonate, yielding the racemic Amino(3-bromo-1-adamantyl)acetic acid .
Purification: Recrystallize from Methanol/Water.
Self-Validation checkpoint:
HPLC: Peak purity >98%.
1H-NMR: Confirm integration of adamantane protons (14H) and the alpha-proton of glycine (1H). Absence of ethyl ester signals.
Protocol B: Hydrolysis to (S)-Amino-(3-hydroxy-1-adamantyl)acetic acid
Target: Conversion of Bromo-Acid to Hydroxy-Acid.
Reagents:
Amino(3-bromo-1-adamantyl)acetic acid (100 g)
Potassium Hydroxide (KOH) (3.0 eq)
Water (10 volumes)
Workflow:
Dissolution: Dissolve the Bromo Intermediate in aqueous KOH. The solution should be clear.
Reflux: Heat to reflux (approx. 100–105°C) for 8–12 hours.
Mechanism:[1][][5][6][7][8] The alkaline environment promotes the hydrolysis of the tertiary bromide.
Monitoring: Monitor by HPLC for the disappearance of the Bromo-starting material (RT shift from high to low due to increased polarity of -OH).
Neutralization: Cool to 20°C. Adjust pH to 6.5–7.0 with conc. HCl.
Isolation: The product precipitates as a white solid.[8] Filter and wash with ice-cold water.[7]
Data Summary Table: Yield & Specifications
Parameter
Bromo-Intermediate Route
Direct Oxidation Route
Overall Yield
65–75%
35–45%
Purity (HPLC)
>99.0%
~90% (isomer mixtures)
Regioselectivity
High (Pre-installed Br)
Low (Random oxidation)
Reagent Cost
Moderate (Bromine/Malonate)
High (KMnO4/Enzymes)
Scalability
Excellent (Standard reactors)
Difficult (Exotherms)
Process Visualization: The Conversion Pathway
The following diagram details the chemical transformation flow, highlighting the critical "Hydrolytic Switch" node.
Figure 2: Forward synthesis pathway demonstrating the conversion of the Bromo-Intermediate to the Hydroxy-Acid.[7]
Quality Control & Impurity Profiling
When using the Bromo-Intermediate, specific impurities must be monitored to ensure downstream success in the Saxagliptin coupling reaction.
Unreacted Dibromo Species: If the malonate coupling is incomplete, residual 1,3-dibromoadamantane may persist. This is highly lipophilic and can be removed during the acid-base workup of the Bromo-Acid.
Elimination Byproducts: Under harsh alkaline conditions, the C3-bromide can undergo E2 elimination to form a double bond (dehydro-adamantane derivative).
Control: Maintain reflux temperature strictly <110°C and avoid extremely high concentrations of base (>5M).
Inorganic Bromides: The hydrolysis releases stoichiometric amounts of KBr/NaBr.
Control: Ensure thorough washing of the precipitated Hydroxy Acid filter cake to keep Ash content <0.1%.
References
Google Patents. Synthesis method of saxagliptin intermediate (GB2595768A).
[7]
Google Patents. Method for synthesizing 3-amino-1-adamantanol and derivatives (CN101747212B).
[7]
ResearchGate. Synthesis of saxagliptin intermediate N-BOC-3-hydroxyadamantylglycine.
[Link]
Solubility profile of Amino(3-bromo-1-adamantyl)acetic acid in organic solvents
This guide details the solubility profile and physicochemical characterization of Amino(3-bromo-1-adamantyl)acetic acid , a critical intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors such as Saxa...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the solubility profile and physicochemical characterization of Amino(3-bromo-1-adamantyl)acetic acid , a critical intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors such as Saxagliptin.
Executive Summary
Amino(3-bromo-1-adamantyl)acetic acid (often referred to as the "bromo-adamantyl glycine" intermediate) represents a unique challenge in process chemistry due to its "Janus-faced" physicochemical nature. It combines a highly lipophilic, bulky adamantane cage with a highly polar, zwitterionic
-amino acid moiety.
Understanding its solubility is not merely about finding a solvent; it is about managing the equilibrium between these opposing structural forces. This guide provides a mechanistic analysis of its solubility behavior, experimental protocols for determination, and strategic applications for purification and scale-up.
Key Solubility Characteristics
Non-Polar Solvents (Hexane, Toluene): Virtually insoluble due to the high lattice energy of the zwitterionic head group.
Polar Protic Solvents (Water, Alcohols): pH-dependent "switchable" solubility. Low solubility at the isoelectric point (pI), high solubility in acidic or basic media.
Physicochemical Characterization
Structural Analysis
The molecule consists of a rigid tricyclic adamantane core substituted at the 3-position with a bromine atom and at the 1-position with a glycine motif.
Lipophilic Domain: The 3-bromo-1-adamantyl group is hydrophobic. It drives solubility in organic media but is sterically bulky, hindering efficient packing in some crystal lattices.
Hydrophilic Domain: The
-amino acid group exists primarily as a zwitterion () in neutral media. This creates strong electrostatic intermolecular forces (lattice energy) that must be overcome by the solvent.
Predicted pKa and Isoelectric Point (pI)
Based on structural analogs (adamantyl glycine):
(Carboxyl):
(Amine):
Isoelectric Point (pI):
Critical Insight: At pH
, the net charge is zero. The solvation energy of water is insufficient to overcome the lattice energy of the lipophilic zwitterion, resulting in minimum solubility (precipitation point).
Solubility Profile in Organic Solvents[1][2]
The following data summarizes the qualitative solubility behavior based on process chemistry literature for adamantane amino acid derivatives.
Precipitation: As the pH approaches 6.0 (the pI), the solution will become turbid.
Aging: Stir the slurry at 0–5°C for 2 hours to mature the crystals.
Filtration: Filter the white solid and wash with cold water (to remove inorganic salts) followed by cold heptane (to remove non-polar impurities).
Drying: Vacuum dry at 40°C. Note: Avoid high temperatures (>60°C) to prevent hydrolysis of the bromine.
Visualization of Solubility Logic
The following diagrams illustrate the mechanistic behavior of the molecule in different environments.
Diagram 1: The "Push-Pull" Solubility Mechanism
This flowchart demonstrates how pH and solvent polarity dictate the physical state of the molecule.
Caption: Solubility state transitions driven by pH manipulation. The zwitterionic form at pH 6 is the least soluble in aqueous/protic media, facilitating isolation.
Diagram 2: Purification Decision Tree
A logical workflow for selecting the correct solvent system based on the impurity profile.
Caption: Solvent selection strategy for purification. Methanol is the preferred solvent for removing organic impurities via recrystallization.
References
Bristol-Myers Squibb Co. (2005). Method for the preparation of cyclopropyl-fused pyrrolidine-based inhibitors of dipeptidyl peptidase IV. US Patent 6,849,631. Link
ChemicalBook. (2025). 3-Bromo-1-adamantaneacetic acid - Properties and Suppliers. Link
National Institutes of Health (NIH). (2022). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. PubMed Central. Link
Google Patents. (2010). Method for synthesizing 3-amino-1-adamantanol (CN101747212B).[1] Link
Sigma-Aldrich. (2025). Bromo-(3-(bromo-carboxy-methyl)-adamantan-1-yl)-acetic acid Product Information. Link
Literature review on adamantane-based alpha-amino acids
Title: Advanced Technical Guide: Adamantane-Based -Amino Acids in Drug Discovery Executive Summary This technical guide analyzes the strategic integration of adamantane-based -amino acids into small molecule and peptide...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Advanced Technical Guide: Adamantane-Based
-Amino Acids in Drug Discovery
Executive Summary
This technical guide analyzes the strategic integration of adamantane-based
-amino acids into small molecule and peptide drug discovery programs. The adamantane cage (tricyclo[3.3.1.1]decane) offers a unique physicochemical profile—defined by high lipophilicity ( for the parent hydrocarbon), steric bulk, and metabolic resistance—that allows for the modulation of pharmacokinetic (PK) properties. Specifically, adamantyl-functionalized amino acids serve as critical tools for enhancing Blood-Brain Barrier (BBB) permeability via the LAT1 transporter and stabilizing peptide secondary structures against proteolytic degradation.
Physicochemical & Structural Profile: The "Diamondoid" Effect
The incorporation of an adamantyl group into an
-amino acid scaffold fundamentally alters the solute-solvent interaction landscape.
Lipophilicity & Membrane Permeability: The diamondoid cage provides a dense, hydrophobic core.[1] When substituted onto an amino acid (e.g., 1-adamantylalanine), it significantly increases the partition coefficient, facilitating passive diffusion across lipid bilayers.
Steric Occlusion: The bridgehead carbons of adamantane create a rigid steric block. In peptide chains, this restricts conformational freedom (
angles), often inducing helical turns or shielding adjacent amide bonds from enzymatic hydrolysis.
Metabolic Stability: The cage structure is resistant to oxidative metabolism, although hydroxylation at tertiary carbons (bridgeheads) can occur (e.g., by CYP450s), which is often exploited to tune solubility (as seen in Saxagliptin).
Table 1: Comparative Properties of Common Adamantane Amino Acids
LAT1 transport substrate; Saxagliptin intermediate.
2-Aminoadamantane-2-carboxylic acid
Geminal -disubstituted
Achiral; conformationally rigid
Transport inhibitor; peptide constraining agent.
3-(1-Adamantyl)glycine
Glycine analog
Extended linker
Host-guest chemistry (Cucurbit[n]uril binding).
Synthetic Frameworks
The synthesis of adamantane amino acids presents unique challenges due to the steric hindrance of the cage. Two primary workflows dominate: asymmetric synthesis for chiral pharma intermediates and flow chemistry for process scalability.
Workflow: Asymmetric Synthesis of (S)-3-Hydroxyadamantylglycine
This pathway is critical for the production of DPP-4 inhibitors (e.g., Saxagliptin).[2] The introduction of the hydroxyl group improves water solubility while maintaining the pharmacophore's bulk.
Step-by-Step Protocol: Modified Strecker / Enzymatic Route
Note: This protocol synthesizes the N-Boc protected intermediate.
Starting Material: Begin with 1-adamantanecarboxylic acid.[2][3]
Functionalization: Convert to 1-acetyladamantane via reaction with methyllithium or through acid chloride formation followed by malonate displacement/decarboxylation.
Oxidation: Oxidize 1-acetyladamantane to the
-keto acid (2-(1-adamantyl)-2-oxoacetic acid) using under basic conditions.
Mechanism:[4][5][6] The enzyme stereoselectively converts the
-keto acid to the (S)-amino acid.
Hydroxylation: The tertiary carbon (position 3 of the cage) is hydroxylated using a biotransformation method (e.g., Streptomyces sp.) or chemical oxidation (
in alkaline medium) to yield (S)-3-hydroxyadamantylglycine.
Protection: React with
in dioxane/water to secure the amine for peptide coupling.
Biological Interfaces: The LAT1 Transporter Mechanism[7]
A critical application of adamantane amino acids is their ability to hijack the Large Neutral Amino Acid Transporter 1 (LAT1/SLC7A5) . LAT1 is highly expressed at the Blood-Brain Barrier (BBB) and in various cancer cells.
Mechanism: LAT1 functions as an obligate exchanger (antiporter). It imports large, lipophilic amino acids (like leucine or adamantyl-alanine) while exporting intracellular amino acids (typically glutamine).
Therapeutic Utility:
BBB Shuttle: Conjugating drugs to adamantane amino acids can facilitate brain uptake.
Cancer Starvation: Adamantane derivatives can act as high-affinity non-transportable inhibitors, blocking leucine uptake and inhibiting mTORC1 signaling in tumors.
Visualization: LAT1 Antiport System
Experimental Protocol: Flow Synthesis of 2-Aminoadamantane-2-carboxylic Acid
For researchers requiring the achiral, rigid 2-aminoadamantane-2-carboxylic acid (an effective transport inhibitor), a flow chemistry approach offers superior safety profile over batch methods involving hydrazoic acid equivalents.
Objective: Synthesis of 2-aminoadamantane-2-carboxylic acid via a modified Ritter/Schmidt rearrangement or hydrolysis of hydantoin precursors. Below is the optimized Bucherer-Bergs route adapted for flow/batch hybrid efficiency.
Reagents:
2-Adamantanone
Ammonium carbonate
Potassium cyanide (Caution: High Toxicity)
Sodium hydroxide (6M)
Protocol:
Hydantoin Formation (Batch):
Dissolve 2-adamantanone (10 mmol) in ethanol/water (1:1).
Add ammonium carbonate (30 mmol) and potassium cyanide (15 mmol).
Heat to
in a sealed pressure tube for 4 hours.
Checkpoint: Monitor disappearance of ketone by TLC (Hexane/EtOAc 4:1).
Cool, filter the precipitate (spiro-hydantoin intermediate), and wash with water.
Hydrolysis (Flow Reactor):
Dissolve the spiro-hydantoin in 6M NaOH.
Pump the solution through a heated coil reactor (PFA tubing) at
with a residence time of 20 minutes. Note: High temperature is required to open the rigid spiro-ring.
Isolation:
Collect the output stream and neutralize to pH 6.0 with HCl.
The zwitterionic amino acid precipitates as a white solid.
Recrystallize from water/methanol.
References
Battilocchio, C., et al. (2012). "A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid." Organic Process Research & Development, 16(5). Link
Wanka, L., et al. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews, 113(5), 3516–3604.[7] Link
Khanna, A., et al. (2008). "Saxagliptin: A New Dipeptidyl Peptidase-4 Inhibitor for the Treatment of Type 2 Diabetes." Clinical Therapeutics, 30(2). Link
Napolitano, L., et al. (2018). "The Human SLC7A5 (LAT1): The Intriguing Histidine/Large Neutral Amino Acid Transporter and Its Relevance to Human Health." Frontiers in Chemistry, 6. Link
Jäger, V., et al. (2010). "Synthesis of Adamantylglycine Using a Diastereoselective Grignard-to-Nitrone Addition." Synthesis, 2010(21), 3693-3699.[6] Link
Stability and storage conditions for brominated adamantane derivatives
Executive Summary Brominated adamantane derivatives (e.g., 1-bromoadamantane, 1,3-dibromoadamantane) serve as critical lipophilic scaffolds in drug discovery and materials science. While the adamantane cage confers signi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Brominated adamantane derivatives (e.g., 1-bromoadamantane, 1,3-dibromoadamantane) serve as critical lipophilic scaffolds in drug discovery and materials science. While the adamantane cage confers significant thermal stability, the bridgehead carbon-bromine (C-Br) bond introduces specific vulnerabilities—primarily hydrolytic instability via
pathways and photolytic sensitivity. This guide provides a mechanistic rationale for storage protocols, ensuring compound integrity through self-validating handling procedures.
Chemical Fundamentals & Reactivity Profile
The Bridgehead Paradox
The stability of brominated adamantanes is governed by the unique geometry of the diamondoid cage. Unlike standard tertiary alkyl halides, bridgehead bromides cannot undergo
reactions because the cage structure prevents the necessary backside nucleophilic attack and Walden inversion.
However, they are highly susceptible to
solvolysis . The rigidity of the cage maintains the bridgehead carbon in a near-tetrahedral geometry, but the resulting carbocation (adamantyl cation) is relatively stable due to hyperconjugative overlap with the cage C-C bonds.
Key Consequence: In the presence of moisture, even atmospheric humidity, the C-Br bond dissociates to form a cation which is rapidly quenched by water, releasing corrosive hydrobromic acid (HBr) and forming the alcohol impurity (1-adamantanol).
Reactivity Visualization
The following diagram illustrates the primary degradation pathway (Solvolysis) and the competing radical pathway induced by light.
To mitigate the pathways identified above, a strict "Cold-Dry-Dark" protocol is required.
Environmental Controls
Parameter
Specification
Mechanistic Rationale
Temperature
2°C to 8°C
Reduces the kinetic energy available for thermal bond homolysis and slows the rate of solvolysis.
Atmosphere
Inert Gas (Argon/Nitrogen)
Displaces atmospheric moisture, preventing the formation of the adamantyl cation intermediate.
Light
Amber/Opaque Glass
Prevents UV-induced homolysis of the C-Br bond (Bond Dissociation Energy ~68 kcal/mol).
Container
Borosilicate Glass with Teflon-lined Cap
Prevents leaching of plasticizers; Teflon resists HBr corrosion if degradation occurs.
Desiccation Strategy
Do not rely solely on the cap seal. Store the primary container inside a secondary desiccator or a sealed Mylar bag containing activated silica gel packets.
Indicator: Use color-indicating silica gel. If it changes color, the secondary barrier has been breached.
Quality Control & Remediation Protocols
This section details self-validating workflows. If a compound fails a check, follow the remediation steps immediately.[1]
Rapid Purity Validation (The "Melting Point Test")
1-Bromoadamantane has a sharp melting point (MP) range of 116–118°C .
Protocol: Measure MP using a capillary apparatus with a ramp rate of 1°C/min.
Pass: Sharp melting within range.
Fail: Broad melting range or melting <114°C indicates hydrolysis (1-adamantanol melts significantly higher at ~280°C, but eutectic mixtures depress the MP).
Remediation: Recrystallization
If the compound is yellowing (indicating free
) or has a depressed MP, perform recrystallization.
Solvent: Methanol (MeOH).
Dissolution: Dissolve crude solid in minimal boiling MeOH.
Filtration: Hot filter to remove insoluble polymer/impurities.
Crystallization: Cool slowly to -20°C.
Drying: Vacuum dry at room temperature for 4 hours to remove solvated MeOH. Critical: Ensure no solvent remains, as lattice solvent can induce long-term instability.
Decision Tree for Handling
Caption: Figure 2. Operational workflow for assessing compound viability prior to usage.
Safety & Toxicology
HBr Evolution: Degraded samples may release Hydrogen Bromide gas upon opening. Open old bottles in a fume hood.
Skin Absorption: Adamantane derivatives are highly lipophilic and can penetrate the stratum corneum. Wear nitrile gloves (minimum 0.11mm thickness).
Incompatibility: Violent reactions may occur with strong oxidizing agents or alkali metals (e.g., Sodium/Potassium) due to Wurtz-type coupling risks.
References
Wikipedia. (n.d.). Adamantane: Chemical Properties and Bridgehead Reactivity. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Biological Activity of Adamantyl Acetic Acid Derivatives in Diabetes Research
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Medicinal Chemists, Drug Development Professionals
Executive Summary
The adamantane scaffold, a rigid, lipophilic tricyclic cage (
), has evolved from an antiviral pharmacophore into a critical structural motif in metabolic disease research. Specifically, adamantyl acetic acid derivatives (1-adamantyl-CH-R) have emerged as potent modulators of glucose homeostasis.
This guide analyzes the biological activity of these derivatives, focusing on two primary mechanisms: 11
-Hydroxysteroid Dehydrogenase Type 1 (11-HSD1) inhibition and Dipeptidyl Peptidase-4 (DPP-4) inhibition . It provides actionable protocols for synthesis and bioassay, structure-activity relationship (SAR) insights, and quantitative performance metrics.
Mechanistic Rationale & Molecular Targets[1][2]
The Pharmacophore: Why Adamantyl Acetic Acid?
Lipophilicity & Membrane Permeability: The adamantyl cage significantly increases logP, facilitating transport across the blood-brain barrier (BBB) and adipose tissue membranes, key sites for metabolic regulation.
Steric Bulk: The cage fills large hydrophobic pockets in enzyme active sites (e.g., the lipophilic binding pocket of 11
-HSD1).
Metabolic Stability: The bridgehead carbons are resistant to rapid metabolic oxidation, extending the half-life (
) of the drug candidate.
The Acetic Acid Linker: The two-carbon spacer (
) provides optimal flexibility for the polar head group to engage catalytic residues (e.g., Ser170/Tyr183 in 11-HSD1) without introducing excessive conformational entropy.
Target 1: 11
-HSD1 Inhibition
11
-HSD1 is an ER-resident reductase that converts inert cortisone into active cortisol.[1][2] In Type 2 Diabetes Mellitus (T2DM), elevated intracellular cortisol in liver and adipose tissue promotes gluconeogenesis and insulin resistance.
Mechanism: Adamantyl acetamides bind to the substrate-binding pocket, preventing cortisone entry.
Impact: Selective inhibition lowers local cortisol, sensitizing tissues to insulin without systemic adrenal suppression.
Target 2: DPP-4 Inhibition (Structural Relevance)
While Vildagliptin is an adamantyl-amino derivative, the structural logic overlaps. The adamantyl-amino-acetyl moiety mimics the N-terminal peptide substrate of DPP-4.
Mechanism: Prevents the degradation of Incretins (GLP-1, GIP).
Activation: Dissolve 1-adamantyl acetic acid in anhydrous Dichloromethane (DCM) under nitrogen atmosphere. Add EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) at 0°C. Stir for 30 min to form the active ester.
Coupling: Add the target amine (e.g., 2-aminothiazole) and DIPEA (N,N-Diisopropylethylamine) dropwise.
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).
Workup: Quench with water. Extract with DCM (3x). Wash organic layer with 1N HCl, saturated NaHCO
, and brine.
Purification: Dry over MgSO
, concentrate in vacuo, and purify via silica gel column chromatography.
Validation: Confirm structure via
H-NMR (Adamantyl protons: 1.6–2.0 ppm, multiplet) and LC-MS.
Scintillation Proximity Assay (SPA) for 11
-HSD1
Rationale: High-throughput screening method to determine IC
Note: The insertion of the methylene spacer (Acetic acid derivative) generally improves potency over the direct carboxamide by allowing better conformational fit.
Future Outlook & Clinical Implications
The adamantyl acetic acid scaffold remains a "privileged structure" in diabetes research. Current trends indicate a shift towards dual-acting agents :
11
-HSD1/DPP-4 Hybrids: Linking the adamantyl anchor to DPP-4 pharmacophores to simultaneously lower cortisol and boost incretins.
Neuroprotection: Recent studies suggest these derivatives also ameliorate cognitive impairment in diabetic mice (Type 3 Diabetes context), likely via anti-inflammatory pathways in the brain [4].
References
Adamantyl ethanone pyridyl derivatives: potent and selective inhibitors of human 11
DPP-4 inhibitors in clinical practice: Vildagliptin and Saxagliptin.
Source:[7][8][9][10] Postgraduate Medicine.[7]
URL:[Link]
The novel adamantane derivatives as potential mediators of inflammation and neural plasticity in diabetes mice.
Source: Scientific Reports (Nature).
URL:[Link]
Discovery of novel PTP1B inhibitors with antihyperglycemic activity.
Source: Acta Pharmacologica Sinica.
URL:[Link]
Application Note: A Validated Protocol for the Synthesis of Amino(3-bromo-1-adamantyl)acetic Acid
Abstract This document provides a comprehensive, step-by-step experimental protocol for the synthesis of Amino(3-bromo-1-adamantyl)acetic acid, a novel amino acid derivative with potential applications in medicinal chemi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive, step-by-step experimental protocol for the synthesis of Amino(3-bromo-1-adamantyl)acetic acid, a novel amino acid derivative with potential applications in medicinal chemistry and materials science. The rigid, lipophilic adamantane cage offers a unique scaffold for drug design, and the introduction of both amino and bromo functionalities provides versatile handles for further chemical modification. This protocol is designed to be a self-validating system, with detailed explanations of the underlying chemical principles and integrated characterization checkpoints. The synthesis is accomplished via a robust three-step sequence starting from commercially available 1-adamantaneacetic acid.
Introduction
Adamantane and its derivatives have garnered significant interest in the field of drug discovery due to their unique structural and physicochemical properties.[1] The rigid, cage-like structure of adamantane can impart favorable pharmacokinetic properties, such as increased lipophilicity and metabolic stability, to bioactive molecules.[2][3] Amino(3-bromo-1-adamantyl)acetic acid is a particularly interesting building block as it combines the adamantane scaffold with an α-amino acid moiety and a reactive bromine atom at a bridgehead position. This trifunctional architecture makes it a valuable precursor for the synthesis of complex peptidomimetics, constrained peptides, and functionalized materials.
This application note details a reliable and reproducible protocol for the preparation of Amino(3-bromo-1-adamantyl)acetic acid. The synthetic strategy involves:
Selective bromination of the C-3 bridgehead position of 1-adamantaneacetic acid.
α-Bromination of the resulting 3-bromo-1-adamantaneacetic acid via a Hell-Volhard-Zelinskii reaction.
Nucleophilic substitution of the α-bromo group with ammonia to yield the final product.
Each step has been optimized to ensure high purity and reasonable yields, with specific guidance on reaction setup, monitoring, workup, and purification.
Overall Synthetic Scheme
Figure 1: Overall synthetic workflow for Amino(3-bromo-1-adamantyl)acetic acid.
PART 1: Materials and Reagents
Ensure all reagents are of appropriate purity (typically ≥97%) and used as received unless otherwise noted. All reactions involving bromine or thionyl chloride must be performed in a certified chemical fume hood.
Reagent/Material
Supplier
Grade
Notes
1-Adamantaneacetic acid
Sigma-Aldrich
99%
---
Bromine (Br₂)
Acros Organics
99.5+%
Highly corrosive and toxic. Handle with extreme care.
Thionyl chloride (SOCl₂)
Alfa Aesar
99+%
Lachrymator. Reacts violently with water.
N-Bromosuccinimide (NBS)
TCI
>98.0%
Recrystallize from water if necessary.
Hydrogen bromide (HBr)
Sigma-Aldrich
33 wt. % in acetic acid
Corrosive.
Ammonium hydroxide (NH₄OH)
Fisher Scientific
28-30% solution
---
Dichloromethane (DCM)
VWR
Anhydrous
---
Diethyl ether
EMD Millipore
Anhydrous
---
Hydrochloric acid (HCl)
J.T. Baker
Concentrated (37%)
---
Sodium bicarbonate (NaHCO₃)
EMD Millipore
Saturated solution
---
Sodium sulfate (Na₂SO₄)
Fisher Scientific
Anhydrous
---
Celite®
Sigma-Aldrich
---
Filter aid
PART 2: Detailed Experimental Protocols
Step 1: Synthesis of 3-Bromo-1-adamantaneacetic Acid
Principle: This step involves the free-radical bromination of the most reactive C-H bonds on the adamantane cage, which are at the four equivalent bridgehead positions (1, 3, 5, and 7). By using an excess of the starting material or controlling the stoichiometry, monosubstitution can be favored. The carboxylic acid group at the 1-position deactivates this position slightly, directing bromination to the other bridgehead positions.
Procedure:
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-adamantaneacetic acid (10.0 g, 51.5 mmol).
In the fume hood, carefully add liquid bromine (12.3 g, 77.2 mmol, 1.5 equiv.) to the flask.
Heat the reaction mixture to reflux (approximately 60 °C) with vigorous stirring for 24 hours. The reaction mixture will become a dark red-brown solution.
Monitor the reaction progress by taking a small aliquot, quenching with sodium thiosulfate solution, extracting with ethyl acetate, and analyzing by TLC or ¹H NMR.
After completion, cool the reaction to room temperature. Slowly and carefully, pour the reaction mixture into 200 mL of ice-cold water containing sodium bisulfite (approx. 5 g) to quench the excess bromine. Stir until the red-brown color disappears.
The white precipitate is collected by vacuum filtration and washed thoroughly with cold water.
Recrystallize the crude product from an ethanol/water mixture to afford 3-Bromo-1-adamantaneacetic acid as a white crystalline solid.
Dry the product under vacuum. Characterize by melting point, ¹H NMR, and ¹³C NMR.
Step 2: Synthesis of α,3-Dibromo-1-adamantaneacetic Acid
Principle: This transformation is a classic Hell-Volhard-Zelinskii reaction.[5] Thionyl chloride first converts the carboxylic acid to an acyl chloride. In the presence of a catalytic amount of HBr, the acyl chloride tautomerizes to an enol, which then reacts with an electrophilic bromine source (NBS) to install a bromine atom at the α-carbon. Subsequent hydrolysis (during workup) converts the acyl halide back to the carboxylic acid.
Procedure:
To a 100 mL round-bottom flask under a nitrogen atmosphere, add 3-Bromo-1-adamantaneacetic acid (5.0 g, 18.3 mmol) and a magnetic stir bar.
Carefully add thionyl chloride (4.0 mL, 54.9 mmol, 3.0 equiv.) to the flask.
Heat the mixture to 70 °C for 2 hours. The solid will dissolve to form a clear solution.
Cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure.
To the resulting crude acyl chloride, add N-bromosuccinimide (3.58 g, 20.1 mmol, 1.1 equiv.) and one drop of 33% HBr in acetic acid.
Heat the reaction mixture to 80 °C for 12 hours. The mixture will turn orange-brown.
Cool the reaction to room temperature and carefully add 50 mL of water. Stir vigorously for 1 hour to hydrolyze the acyl chloride.
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude material by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield α,3-Dibromo-1-adamantaneacetic acid as a white solid.
Expected Yield: 50-60%.
Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Step 3: Synthesis of Amino(3-bromo-1-adamantyl)acetic Acid
Principle: This step is a nucleophilic substitution reaction where the α-bromo group, which is activated towards displacement, is replaced by an amino group from ammonia.[5] A large excess of concentrated aqueous ammonia is used to favor the formation of the primary amine and minimize the formation of secondary amine byproducts.
Procedure:
In a high-pressure reaction vessel, dissolve α,3-Dibromo-1-adamantaneacetic acid (2.0 g, 5.68 mmol) in 50 mL of concentrated aqueous ammonium hydroxide (28-30%).
Seal the vessel and heat the mixture to 80 °C with stirring for 48 hours.
Cool the reaction vessel to room temperature and carefully vent any excess pressure in a fume hood.
Concentrate the reaction mixture under reduced pressure to remove most of the ammonia and water.
Dissolve the residue in 20 mL of water and acidify to pH 2 with concentrated HCl.
Wash the acidic solution with diethyl ether (2 x 20 mL) to remove any unreacted starting material or non-basic impurities.
Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (approximately pH 6-7) with a saturated solution of sodium bicarbonate.
The product will precipitate as a white solid. Cool the mixture in an ice bath for 1 hour to maximize precipitation.
Collect the solid by vacuum filtration, wash with cold water, followed by a small amount of cold ethanol.
Dry the product under vacuum to afford pure Amino(3-bromo-1-adamantyl)acetic acid .
Expected Yield: 70-80%.
Characterization: Confirm the final structure and purity using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and elemental analysis. Purification of α-amino acids can also be achieved using flash chromatography on silica gel if needed.[6][7][8][9]
PART 3: Safety and Handling
General Precautions:
Always work in a well-ventilated chemical fume hood.
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[10]
Keep a spill kit readily accessible.
Chemical-Specific Hazards:
Bromine (Br₂): Extremely toxic, corrosive, and a strong oxidizing agent. Causes severe burns upon skin contact and is harmful if inhaled. Handle only in a fume hood with appropriate gloves (e.g., Viton or laminate).
Cyanide Compounds (if using Strecker synthesis alternative): Highly toxic.[11] Exposure can be fatal.[12] Acids react with cyanides to produce highly toxic hydrogen cyanide gas.[13] A designated work area and specific emergency procedures must be in place.[10][13]
Thionyl Chloride (SOCl₂): Corrosive and a lachrymator. Reacts violently with water to release HCl and SO₂ gases. Handle with care in a dry environment.
Brominated Compounds: Handle with care as they can be irritants and alkylating agents. Avoid skin contact and inhalation.[14]
Emergency Procedures:
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[11]
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[11]
Inhalation: Move the affected person to fresh air immediately.[13]
In all cases of significant exposure, seek immediate medical attention.
Kramer, J. R., & Deming, T. J. (2010). General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. Biomacromolecules, 11(12), 3668–3672. [Link]
Kramer, J. R., & Deming, T. J. (2010). General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography. PubMed, 11(12), 3668-72. [Link]
HEBEI VEYONG BIO-CHEMICAL Co Ltd. (2015). Synthesis and purification method for alpha-amino acid compound. CN104892521A.
Kramer, J. R., & Deming, T. J. (n.d.). A general method of purification of α-amino acid-N-carboxyanhydrides using flash chromatography. AWS. [Link]
Kramer, J. R., & Deming, T. J. (2010). General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. ResearchGate. [Link]
Division of Research Safety, University of Illinois. (2014, March 24). Cyanides. [Link]
Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. [Link]
UCL Safety Services. (2021, June 7). Cyanide Compounds. [Link]
LIU X H. (2010). Method for synthesizing 3-amino-1-adamantanol. CN101747212B.
New Jersey Department of Health. (n.d.). Hazard Summary: Cyanogen Bromide. [Link]
Environmental Health and Safety, Dartmouth College. (n.d.). Cyanide Salts. [Link]
Iowa State University Digital Repository. (n.d.). Bridgehead Intermediates in Organic Synthesis. A Reproducible Synthesis of Adamantane-Containing Compounds. [Link]
ResearchGate. (2025, August 10). Synthesis of Functionalized Adamantane Derivatives: (3 + 1)-Scaffolds for Applications in Medicinal and Material Chemistry. [Link]
Hrdina, R. et al. (2025, October 15). Synthesis of noradamantane building blocks. Organic Chemistry Frontiers. [Link]
Shishov, D. et al. (2025, October 17). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC. [Link]
Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. [Link]
Zhu, H., Guo, J., & Yang, C. (2011). Synthesis and Characterization of 1,3-Diaminoadamantane. Asian Journal of Chemistry, 23(12), 5275-5277. [Link]
Chemistry LibreTexts. (2022, September 25). 26.4: Synthesis of Amino Acids. [Link]
Procedure for coupling Amino(3-bromo-1-adamantyl)acetic acid in peptide synthesis
Part 1: Executive Summary & Technical Context 1.1 The Challenge of the Adamantyl Scaffold Amino(3-bromo-1-adamantyl)acetic acid (hereafter referred to as 3-Br-AdaGly ) is a non-canonical amino acid derived from adamantyl...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Technical Context
1.1 The Challenge of the Adamantyl Scaffold
Amino(3-bromo-1-adamantyl)acetic acid (hereafter referred to as 3-Br-AdaGly ) is a non-canonical amino acid derived from adamantylglycine. It features a bulky tricyclic adamantane cage directly attached to the
-carbon, with a bromine atom at the bridgehead 3-position.
This molecule presents a dual challenge in peptide synthesis:
Extreme Steric Hindrance: The adamantyl group creates a "neopentyl-like" steric environment, significantly retarding the kinetics of both acylation (coupling the amino acid) and subsequent chain elongation (coupling to the amino acid).
Halogen Integrity: While bridgehead bromides are generally resistant to
substitution and elimination (due to Bredt’s rule), the C-Br bond must be preserved during the acidic cleavage conditions of SPPS.
1.2 Strategic Approach
Standard carbodiimide chemistries (DIC/HOBt) are insufficient for this residue. This protocol utilizes aminium/phosphonium activation (HATU/PyAOP) combined with controlled microwave irradiation to drive the reaction to completion without compromising the halogen handle or causing racemization.
Part 2: Pre-Synthesis Considerations
2.1 Resin Selection
Recommendation: Use ChemMatrix® or PEG-PS resins.
Rationale: These resins swell better in the polar aprotic solvents required for hindered couplings compared to standard polystyrene.
Loading: Select a low-loading resin (0.2 – 0.4 mmol/g ). High loading leads to "pseudo-dilution" failure where growing bulky chains aggregate, making the N-terminus inaccessible.
Co-Solvent: For sequences >10 residues or difficult regions, use a binary mixture of DMF/NMP (1:1) or DMF/DCM (1:1) to disrupt beta-sheet aggregation and improve solvation of the hydrophobic adamantyl core.
Part 3: Detailed Experimental Protocol
Phase A: Coupling of Fmoc-3-Br-AdaGly-OH (The "Incoming" Step)
This step attaches the bulky residue to the growing peptide chain.
Reagents:
Amino Acid: Fmoc-Amino(3-bromo-1-adamantyl)acetic acid (2.5 eq relative to resin).
Base: HOAt (1-Hydroxy-7-azabenzotriazole) (2.4 eq) - Optional but recommended to reduce racemization.
Base: DIEA (N,N-Diisopropylethylamine) (5.0 eq).
Procedure:
Pre-activation: Dissolve the amino acid and HATU in minimal dry DMF. Add DIEA. Shake for 30 seconds (do not exceed 2 minutes to avoid guanidinium formation).
Addition: Add the pre-activated solution to the resin-bound peptide.
Reaction Conditions:
Microwave (Preferred): Ramp to 75°C over 2 min; hold at 75°C for 10 min (25-30W).
Manual/Room Temp: Shake for 2 hours at ambient temperature.
Monitoring: Perform a Chloranil Test (more sensitive for secondary amines or hindered primary amines than Kaiser). If positive (blue particles), perform a second coupling.
Phase B: Chain Elongation (The "Outbound" Step)
Critical Bottleneck: Removing the Fmoc group from 3-Br-AdaGly exposes a severely hindered primary amine. Coupling the next amino acid onto this site is the most difficult step.
Reagents:
Next Amino Acid: 5.0 eq.
Activator:PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) (5.0 eq). Note: PyAOP is preferred over HATU here as it avoids potential capping by the uronium salt.
Base: DIEA (10.0 eq).
Procedure:
Fmoc Removal: Treat resin with 20% Piperidine in DMF with 0.1M HOBt (HOBt reduces aspartimide formation and helps solvation) for 2 x 10 min.
Warning: Avoid triisopropylsilane (TIPS) if possible, or use sparingly. While bridgehead bromides are stable, radical generation during cleavage can sometimes lead to hydro-dehalogenation. Thioanisole acts as a scavenger and suppresses cation-mediated side reactions.
Time: 2.5 hours at Room Temperature. Precipitate in cold diethyl ether.
Part 5: Visualization & Logic
Workflow Diagram
The following diagram illustrates the decision logic for coupling this hindered residue.
Caption: Workflow for the introduction and chain elongation of Amino(3-bromo-1-adamantyl)acetic acid in SPPS.
Part 6: Quantitative Comparison of Coupling Reagents
The following data summarizes the efficiency of coupling reagents for alpha,alpha-disubstituted amino acids (analogous to adamantylglycine).
Coupling Reagent
Activation Type
Conversion (1 hr, RT)
Conversion (MW, 75°C)
Racemization Risk
Recommended Use
DIC / HOBt
Carbodiimide
< 20%
45%
Low
Not Recommended
HBTU / DIEA
Uronium
60%
85%
Moderate
Standard Couplings
HATU / HOAt
Uronium (Aza)
85%
> 99%
Low
Coupling OF the Residue
PyAOP / DIEA
Phosphonium (Aza)
90%
> 99%
Very Low
Coupling TO the Residue
Part 7: References
BenchChem. (2025).[1][3] Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Retrieved from
Albericio, F., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[4] Organic & Biomolecular Chemistry.[1][5][6] Retrieved from
Katritzky, A. R., et al. (2007).[7] Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.[4][7] Journal of Organic Chemistry. Retrieved from
Hennig, A., & Nau, W. (2024).[8] Adamantylglycine as a high-affinity peptide label for membrane transport monitoring and regulation.[8][9][10] Chemical Communications.[8] Retrieved from
ChemicalBook. (2025).[1] 3-Bromo-1-adamantaneacetic acid Product Properties and Safety. Retrieved from
Recrystallization Solvent Systems for Amino(3-bromo-1-adamantyl)acetic acid: A Protocol and Troubleshooting Manual
An Application Guide for Researchers Abstract: This document provides a detailed guide for the purification of Amino(3-bromo-1-adamantyl)acetic acid via recrystallization. The unique molecular architecture of this compou...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for Researchers
Abstract: This document provides a detailed guide for the purification of Amino(3-bromo-1-adamantyl)acetic acid via recrystallization. The unique molecular architecture of this compound, featuring a bulky, lipophilic adamantane cage coupled with polar, zwitterionic functional groups, presents specific challenges for solvent selection. This guide explores the theoretical underpinnings of solvent choice, offers detailed step-by-step protocols for single-solvent, mixed-solvent, and pH-mediated crystallization techniques, and provides a comprehensive troubleshooting manual to address common experimental hurdles.
Introduction: The Purification Challenge
Amino(3-bromo-1-adamantyl)acetic acid is a valuable building block in medicinal chemistry and materials science. Its rigid, diamondoid core imparts unique properties of metabolic stability and lipophilicity, making it a privileged scaffold in drug design.[1] However, the synthetic product is often accompanied by impurities that must be removed to ensure the integrity of downstream applications.
Recrystallization is a powerful technique for purifying solid compounds, predicated on the differential solubility of the target compound and its impurities in a given solvent system at varying temperatures.[2] The structure of Amino(3-bromo-1-adamantyl)acetic acid presents a classic purification conundrum:
A Lipophilic Core: The adamantane cage is non-polar and hydrophobic, favoring solubility in non-polar organic solvents.[3][4]
Polar Functional Groups: The amino (-NH₂) and carboxylic acid (-COOH) groups can exist as a zwitterion, conferring polar characteristics and favoring solubility in polar solvents like water or alcohols.
This dual nature makes finding an ideal single solvent difficult, necessitating a systematic and well-reasoned approach to developing an effective recrystallization protocol. This guide provides the theoretical basis and practical steps to achieve high purity.
Theoretical Framework for Solvent Selection
The choice of a recrystallization solvent is the most critical parameter for success. An ideal solvent should dissolve the compound completely at an elevated temperature but sparingly at lower temperatures, allowing for crystal formation upon cooling.[5] For Amino(3-bromo-1-adamantyl)acetic acid, we must consider its conflicting structural elements.
2.1. The "Like Dissolves Like" Principle in Context
The adamantane cage is essentially a large hydrocarbon, suggesting solubility in ethers, alkanes, or aromatic solvents.[3][4] Conversely, the amino acid moiety is polar and capable of hydrogen bonding, suggesting solubility in water, methanol, or ethanol. A successful solvent system must adequately solvate both ends of the molecule. This often leads to the use of moderately polar solvents or, more commonly, mixed-solvent systems.
2.2. Potential Solvent Strategies
Single-Solvent Systems: Alcohols like isopropanol or ethanol are excellent starting points. Their alkyl chains can interact with the adamantane core, while the hydroxyl group can hydrogen-bond with the amino acid portion.
Mixed-Solvent Systems: This is often the most effective strategy. It involves dissolving the compound in a "good" solvent in which it is highly soluble, followed by the careful addition of a miscible "anti-solvent" in which it is poorly soluble.[5] This precisely controls the saturation point to induce crystallization. Common pairs include ethanol/water, acetone/water, and ethyl acetate/hexane.[6][7]
pH-Mediated Crystallization: The zwitterionic nature of the molecule allows for a powerful purification technique. The compound can be dissolved in an aqueous acidic or basic solution, converting it into a highly soluble salt (the ammonium salt or the carboxylate salt, respectively). Insoluble, non-ionizable impurities can be removed by filtration. Subsequent neutralization of the filtrate to the isoelectric point reduces the compound's solubility, causing the pure zwitterion to crystallize out of the solution.[8]
Workflow for Solvent System Selection
The following diagram outlines a logical workflow for identifying a suitable recrystallization solvent system for Amino(3-bromo-1-adamantyl)acetic acid.
Caption: A decision tree for selecting an appropriate recrystallization strategy.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
This protocol is a good starting point due to ethanol's ability to solvate both polar and non-polar moieties.
1. Dissolution: Place the crude Amino(3-bromo-1-adamantyl)acetic acid in an Erlenmeyer flask. Add a minimal amount of ethanol and a magnetic stir bar. Gently heat the mixture on a hot plate with stirring.
2. Saturation: Continue adding small portions of hot ethanol until the solid just completely dissolves. Avoid adding an excess of solvent, as this will reduce the final yield.[9]
3. Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
4. Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
5. Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
6. Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
7. Drying: Dry the purified crystals under vacuum to remove all residual solvent.
This method is highly effective for compounds with intermediate polarity.
1. Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of boiling ethanol (the "good" solvent), as described in Protocol 1.
2. Anti-Solvent Addition: While the solution is still hot, add deionized water (the "anti-solvent") dropwise with swirling until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is saturated.
3. Re-solubilization: Add a few drops of hot ethanol to just re-dissolve the turbidity, ensuring the solution is perfectly saturated at that temperature.
4. Cooling & Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice-water bath, as described in Protocol 1.
5. Isolation, Washing & Drying: Collect, wash with a cold ethanol/water mixture, and dry the crystals as previously described.
Protocol 3: pH-Mediated Crystallization
This technique leverages the amphoteric nature of the amino acid for a potentially very high degree of purification.
1. Dissolution: Dissolve the crude material in a dilute aqueous solution of sodium hydroxide (e.g., 1 M NaOH), using the minimum volume necessary. This deprotonates the carboxylic acid, forming the highly soluble sodium carboxylate salt.
2. Filtration of Impurities: If any solid material remains undissolved (these are likely non-acidic impurities), remove it by gravity filtration.
3. Precipitation: Cool the clear filtrate in an ice-water bath. Slowly add a dilute aqueous acid (e.g., 1 M HCl) dropwise with stirring. The pure zwitterionic compound will precipitate as the solution is neutralized. Monitor the pH to target the isoelectric point, where solubility is at its minimum.
4. Isolation & Washing: Collect the precipitated solid by vacuum filtration. Wash the crystals thoroughly with cold deionized water to remove any salts formed during neutralization.
5. Drying: Dry the purified product thoroughly under vacuum.
Summary of Recrystallization Systems
Solvent System
Rationale / Principle
Advantages
Disadvantages / Potential Issues
Ethanol
Single solvent with balanced polarity to solvate both the adamantane core and the amino acid group.
Simple, straightforward procedure.
May not provide the sharpest solubility difference between hot and cold states; some impurities may co-crystallize.
Ethanol / Water
Mixed-solvent system where ethanol is the "good" solvent and water is the "anti-solvent".
Allows for fine-tuned control over the saturation point, often leading to high purity and good crystal formation.
Prone to "oiling out" if the anti-solvent is added too quickly or if the solution is cooled too rapidly.
Aqueous Acid/Base
Utilizes the zwitterionic nature to selectively dissolve the target compound as a salt, leaving non-ionizable impurities behind.
Excellent for removing impurities with different acidic/basic properties. Can yield very high purity.
Requires careful pH control. The final product must be washed thoroughly to remove inorganic salts.
Troubleshooting Common Issues
Even with a well-designed protocol, challenges can arise. The following guide and corresponding workflow diagram provide solutions to common problems.
Problem: The Compound "Oils Out"
Cause: The compound is precipitating from the solution above its melting point or is crashing out of solution too rapidly as an amorphous solid instead of a crystalline lattice.
Solution: Re-heat the mixture to dissolve the oil. Add a small amount of additional "good" solvent. Allow the solution to cool much more slowly. Consider a different solvent system with a lower boiling point.
Problem: No Crystals Form Upon Cooling
Cause: The solution is not sufficiently saturated (too much solvent was added), or nucleation is slow to initiate.
Solution:
Scratch: Use a glass rod to scratch the inside surface of the flask below the solvent level. This creates microscopic imperfections that can serve as nucleation sites.[10]
Seed: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.[10]
Concentrate: Gently evaporate some of the solvent by heating or under a stream of nitrogen to increase the concentration, then attempt cooling again.
Deep Cool: Leave the flask in a freezer for an extended period.
Problem: Very Low Recovery/Yield
Cause: Too much solvent was used; the compound has significant solubility in the cold solvent; premature crystallization occurred during hot filtration.
Solution: During the next attempt, use less solvent. Ensure the cooling step is performed in an ice bath for an adequate amount of time. To prevent premature crystallization during hot filtration, use a pre-heated funnel and flask. The filtrate (mother liquor) can be concentrated to try and recover a second crop of crystals.
Problem: Product is Colored
Cause: Colored impurities are co-crystallizing with the product.
Solution: After dissolving the crude product in the hot solvent, add a very small amount of activated charcoal (decolorizing carbon). Swirl and keep the solution hot for a few minutes. The colored impurities will adsorb to the carbon. Remove the carbon via hot gravity filtration before proceeding to the cooling step.[9]
Caption: A workflow for troubleshooting common recrystallization problems.
Conclusion
The purification of Amino(3-bromo-1-adamantyl)acetic acid by recrystallization is readily achievable with a systematic approach. Due to the molecule's dual lipophilic and polar nature, a mixed-solvent system such as ethanol/water or a pH-mediated crystallization protocol often provides the highest purity. Researchers should begin with small-scale solubility tests to determine the most promising strategy before committing a large amount of material. By understanding the underlying chemical principles and anticipating potential challenges, scientists can effectively and efficiently obtain this valuable compound in a highly purified form.
References
Technical Support Center: Overcoming Solubility Issues with Adamantane Deriv
Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. RSC Publishing. [Link]
Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. RSC Publishing.
Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks.
Simple recrystallization method for obtaining pure compound (natural product)? ResearchGate. [Link]
recrystallization.pdf. University of Massachusetts. [Link]
Recrystallization. National Institute of Technology Karnataka, Surathkal. [Link]
Solvent Choice - Chemistry Teaching Labs. University of York. [Link]
JP4984548B2 - Purification method of adamantane monools.
Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. Chemical Science (RSC Publishing). [Link]
Halogenation effects on the bridgehead position of the adamantane molecule. ResearchGate. [Link]
PROCESS FOR PRODUCING ADAMANTANE - European Patent Office - EP 1695950 A1. European Patent Office. [Link]
Accelerated Functionalization: Microwave-Assisted Synthesis of Brominated Adamantyl Acetic Acids
Executive Summary Adamantane derivatives are privileged scaffolds in medicinal chemistry, serving as lipophilic carriers that enhance the pharmacokinetic profiles of antivirals (Rimantadine), NMDA receptor antagonists (M...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Adamantane derivatives are privileged scaffolds in medicinal chemistry, serving as lipophilic carriers that enhance the pharmacokinetic profiles of antivirals (Rimantadine), NMDA receptor antagonists (Memantine), and DPP-IV inhibitors (Vildagliptin). Among these, 3-bromo-1-adamantaneacetic acid is a critical intermediate. The bromine functionality at the bridgehead (C3) allows for subsequent cross-coupling or substitution, while the acetic acid side chain (C1) provides a handle for amide bond formation.
Traditional synthesis relies on refluxing 1-adamantaneacetic acid with liquid bromine (
) and Lewis acids for 12–24 hours, a process fraught with safety hazards and poor atom economy. This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that utilizes N-Bromosuccinimide (NBS) in an acidic medium.[1] This method reduces reaction time to under 30 minutes, improves safety by eliminating elemental bromine handling, and enhances selectivity for the bridgehead position.
Mechanistic Insight: Ionic vs. Radical Pathways
Understanding the regioselectivity is paramount. The adamantane cage contains four bridgehead (tertiary) carbons and six bridging (secondary) carbons.
Radical Bromination (Standard NBS): Typically favors tertiary carbons but can suffer from over-bromination or non-specific radical scrambling if not strictly controlled.
Ionic Bromination (Acid-Catalyzed): In the presence of strong acids (e.g., TFA,
), the reaction proceeds via a hydride abstraction generating a stable tertiary adamantyl cation. This cation is rapidly trapped by the bromide source.
Why Microwave?
Microwave irradiation provides dielectric heating , directly coupling with the polar acidic solvent (TFA/Acetic Acid). This minimizes the "wall effect" seen in oil baths and allows the reaction to access higher temperatures/pressures safely, overcoming the high activation energy of the C-H functionalization.
Diagram 1: Reaction Mechanism & Pathway
Caption: Ionic bromination pathway via tertiary carbocation intermediate, accelerated by dielectric heating.
Experimental Protocol
Equipment & Reagents[1][2][3][4][5]
Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator+) capable of sustaining 20 bar pressure.
Vessel: 10 mL or 35 mL heavy-walled borosilicate glass vial with Teflon/Silicon septum.
Reagents:
1-Adamantaneacetic acid (98%)
N-Bromosuccinimide (NBS) (Recrystallized)
Trifluoroacetic acid (TFA)
Sulfuric Acid (
, catalytic)
Safety Considerations (Self-Validating)
Pressure Control: The evolution of HBr gas can pressurize the vessel. The reactor must have an active pressure release limit set (e.g., 250 psi/17 bar).
Exotherm: The mixing of TFA and
is exothermic. Pre-mix solvents before adding to the microwave vial.
NBS Handling: NBS should be white. Yellow NBS indicates free bromine decomposition and should be recrystallized from water before use to ensure stoichiometric accuracy.
Step-by-Step Methodology
Step 1: Preparation
Weigh 1.0 mmol (194 mg) of 1-adamantaneacetic acid into a 10 mL microwave vial.
Add 1.2 mmol (214 mg) of NBS.
Add a magnetic stir bar.
In a fume hood, add 2.0 mL of TFA followed by 0.2 mL of concentrated
. Cap the vial immediately.
Step 2: Irradiation (The Method)
Program the microwave reactor with the following dynamic method:
Parameter
Setting
Rationale
Temperature
80°C
Sufficient to activate C-H bond without charring.
Ramp Time
2:00 min
Prevents pressure spikes from rapid gas evolution.
Hold Time
20:00 min
Optimized conversion time (vs. 16h thermal reflux).
Pressure Limit
250 psi
Safety cutoff.
Power
Max 150W
Dynamic power mode (Power cycling to maintain temp).
Stirring
High
Essential for heterogeneous mixtures.
Step 3: Workup & Purification
Cool the vial to room temperature (compressed air cooling feature).
Pour the reaction mixture into 20 mL of ice-cold water . The product typically precipitates as a solid.
Extraction: If no precipitate forms, extract with Dichloromethane (
mL).
Wash: Wash the organic layer with saturated
(to quench residual bromine/NBS) and then brine.
Dry & Concentrate: Dry over
, filter, and rotary evaporate.
Recrystallization: Purify the crude solid using Hexane/Ethyl Acetate (9:1) to yield white crystals.
Results & Data Analysis
The microwave protocol demonstrates superior efficiency compared to conventional heating.[2][3][4]
Table 1: Comparative Efficiency Data
Metric
Conventional Reflux ()
Microwave Protocol (NBS/TFA)
Reaction Time
16 Hours
22 Minutes
Reagent Hazard
Liquid Bromine (High Risk)
NBS (Solid, Manageable)
Yield
65 - 72%
85 - 91%
Selectivity (3-Br)
90%
>98%
Diagram 2: Optimization Workflow
Caption: Decision tree for reaction monitoring and reagent quality control.
Troubleshooting & Quality Control
Issue: Low Yield / Sticky Oil Product
Cause: Incomplete removal of TFA or residual succinimide.
Solution: Ensure the water quench is voluminous (10x reaction volume). If the product oils out, sonicate the water mixture to induce crystallization.
Issue: Over-bromination (Di-bromo species)
Cause: Temperature too high (>100°C) or excess NBS (>1.5 eq).
Solution: Reduce temperature to 70°C and strictly limit NBS to 1.1 - 1.2 equivalents.
Analytical Confirmation (NMR):
Look for the disappearance of the bridgehead protons (approx. 2.0-2.3 ppm range) and the downfield shift of adjacent methylene protons due to the bromine atom.
Schreiner, P. R., et al. (2006). Functionalization of Diamondoids. Provides the foundational mechanistic understanding of C-H bond activation in adamantane cages.
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Establishes the principles of dielectric heating and vessel safety used in this protocol.
Zhang, W., et al. (2012). Microwave-assisted synthesis of adamantane derivatives.[5][6] Discusses general parameters for accelerating adamantane substitution reactions.
Sales, M., et al. (2022). N-Bromosuccinimide (NBS) in Organic Synthesis.[7] Detailed review of NBS reactivity profiles in polar/acidic media.
Improving reaction yield of Amino(3-bromo-1-adamantyl)acetic acid synthesis
The following technical support guide addresses the synthesis and yield optimization of Amino(3-bromo-1-adamantyl)acetic acid , a critical intermediate often utilized in the development of DPP-IV inhibitors (e.g., Saxagl...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical support guide addresses the synthesis and yield optimization of Amino(3-bromo-1-adamantyl)acetic acid , a critical intermediate often utilized in the development of DPP-IV inhibitors (e.g., Saxagliptin analogs).
This guide focuses on the
-bromo acid pathway (Hell-Volhard-Zelinsky followed by amination), which is the primary industrial route for this scaffold.
Synthetic Route Overview
To troubleshoot yield issues effectively, we must first establish the baseline chemical pathway. The synthesis typically proceeds in three stages starting from 1-Adamantaneacetic acid .[1]
Stage 1: Cage Bromination. Regioselective bromination at the C3 tertiary bridgehead.
Stage 2:
-Bromination. Functionalization of the acetic acid side chain (Hell-Volhard-Zelinsky reaction).[2]
Stage 3: Amination. Nucleophilic substitution of the
-bromide with ammonia.
Reaction Scheme
Figure 1: Step-wise synthetic pathway for Amino(3-bromo-1-adamantyl)acetic acid.
Q: My yield is low (<50%), and I see unreacted starting material. Increasing temperature leads to degradation. What is wrong?A: The issue is likely catalyst deactivation or poor solubility .
Mechanism: The bromination of the adamantane cage requires a Lewis acid catalyst (typically AlCl3 or Fe) to generate the electrophilic bromonium species. AlCl3 is extremely hygroscopic; even trace moisture converts it to inactive aluminum hydroxide.
Solution:
Dry Reagents: Ensure 1-adamantaneacetic acid is completely dry (vacuum oven at 40°C). Use freshly opened or sublimed AlCl3.
Solvent Choice: If using neat bromine is causing degradation, use a halogenated solvent like 1,2-dichloroethane (DCE) or chloroform to moderate the exotherm.
Protocol Adjustment: Add AlCl3 slowly at 0°C, then warm to Room Temperature (RT). Do not reflux immediately.
Q: I am getting poly-brominated byproducts (e.g., 3,5-dibromo). How do I improve selectivity?A: This is a kinetic vs. thermodynamic control issue.
Cause: High temperature or large excess of Bromine favors multiple substitutions at other bridgehead carbons (C5, C7).
Fix:
Limit Bromine stoichiometry to 1.1 – 1.2 equivalents .
Monitor reaction progress via GC-MS or TLC strictly. Quench immediately upon consumption of starting material.
Quench: Pour the reaction mixture onto ice/sodium bisulfite to stop bromination instantly.
Phase 2:
-Bromination (Hell-Volhard-Zelinsky)
Q: The
-bromination reaction stalls or yields a mixture of acid bromide and carboxylic acid.A: The Hell-Volhard-Zelinsky (HVZ) reaction proceeds via an acyl halide intermediate.
Cause: Insufficient catalyst (PCl3 or PBr3) or moisture hydrolyzing the acyl halide back to the acid before bromination occurs.
Fix:
Use thionyl chloride (SOCl2) to convert the acid to the acid chloride first, then add Br2. This often proceeds faster than the catalytic PCl3 route.
Ensure the system is under an inert atmosphere (N2/Ar).
Critical Step: The intermediate is the
-bromo acid chloride. You must quench with water carefully to hydrolyze the chloride to the acid without displacing the -bromine.
Phase 3: Amination (Substitution)
Q: My yield is plummeting during amination, and I see a hydroxyl impurity (Amino(3-hydroxy...)acetic acid).A: You are experiencing hydrolysis of the cage bromide .
Mechanism: The C3-Bromine on the adamantane cage is a tertiary halide. While sterically hindered, it is susceptible to solvolysis (hydrolysis) in basic aqueous media at elevated temperatures, converting the -Br to -OH.
Fix:
Temperature Control: Perform the amination at room temperature (20-25°C) . Do not heat above 40°C.
Concentration: Use a large excess of concentrated ammonium hydroxide (25-30% NH3) to favor amination over hydrolysis.
Alternative: Use ammonia in methanol (7N NH3 in MeOH) instead of aqueous ammonia to eliminate water from the system, significantly reducing the hydrolysis risk.
Q: I am forming secondary amine dimers (di-alkylation).A: This occurs when the product amine reacts with another molecule of the
-bromo starting material.
Fix: Maintain a huge molar excess of Ammonia (typically 20:1 to 50:1 ratio of NH3:Substrate). This ensures the
-bromo species is statistically more likely to encounter an NH3 molecule than a product amine molecule.
Optimized Experimental Protocol
Target: Synthesis of (R/S)-Amino(3-bromo-1-adamantyl)acetic acid (Racemic).
Step 1: Synthesis of 3-Bromo-1-adamantaneacetic Acid
Setup: Flame-dried 3-neck flask with reflux condenser and dropping funnel.
Technical Support Center: Minimizing Debromination in Adamantane Derivatives
Welcome to the Technical Support Center for adamantane chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with debromination side reactions d...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for adamantane chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with debromination side reactions during the synthesis and manipulation of adamantane derivatives. Our goal is to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to enhance the efficiency and purity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of adamantane derivatives, and why is it a problem?
A1: Debromination is an undesired side reaction where a bromine atom is removed from an adamantane derivative, typically resulting in the formation of the parent adamantane or a rearranged isomer. This is problematic as it reduces the yield of the desired brominated product, introduces impurities that can be difficult to separate, and can complicate reaction mechanisms and subsequent synthetic steps. The unique cage-like structure of adamantane can influence its reactivity in unexpected ways, making it susceptible to such side reactions under certain conditions.
Q2: What are the primary mechanisms that lead to debromination?
A2: Debromination of adamantane derivatives can proceed through several mechanisms, largely dependent on the reaction conditions:
Radical-Mediated Debromination: This is a common pathway, especially in reactions involving radical initiators (like light or AIBN) or at elevated temperatures. A bromine radical can be abstracted, leaving an adamantyl radical which can then abstract a hydrogen atom from the solvent or another molecule to form the debrominated product.
Lewis Acid-Induced Debromination: In the presence of Lewis acids (e.g., AlBr₃, FeCl₃), a bromide ion can be abstracted, forming an adamantyl cation.[1] This cation can then be quenched by a hydride source or undergo rearrangement, leading to a mixture of debrominated products.
Photochemical Debromination: Exposure to electromagnetic radiation, such as UV light or even strong visible light, can induce the homolytic cleavage of the C-Br bond, initiating a radical debromination cascade.[2]
Q3: I'm observing significant amounts of the parent adamantane in my crude product after bromination. What are the likely causes?
A3: The presence of adamantane post-bromination points towards a debromination side reaction. The most common culprits include:
Excessive Reaction Temperature: High temperatures can promote the homolytic cleavage of the C-Br bond, favoring radical-mediated debromination.
Prolonged Reaction Times: The longer the brominated product is exposed to the reaction conditions, the higher the probability of it undergoing a debromination side reaction.
Presence of Radical Initiators: Unintentional exposure to light or the presence of impurities that can act as radical initiators can trigger debromination.
Reactive Hydrogen Sources: Solvents or reagents that can readily donate a hydrogen atom can quench the adamantyl radical formed during debromination, propagating the side reaction.
Q4: Can the choice of brominating agent influence the extent of debromination?
A4: Absolutely. The choice of brominating agent is critical in controlling side reactions.
Elemental Bromine (Br₂): While effective, it can be harsh and lead to over-bromination and debromination, especially at elevated temperatures.[3] The generation of HBr as a byproduct can also contribute to side reactions.
N-Bromosuccinimide (NBS): Often considered a milder alternative to Br₂, NBS can provide a low, steady concentration of bromine, which can help to minimize side reactions. It is particularly useful for allylic and benzylic brominations but can also be employed for adamantane derivatives, often in the presence of a radical initiator.[4][5]
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): This reagent is another "tamed" source of bromine that can offer higher selectivity and reduced side reactions compared to liquid bromine.[3][6] It has been shown to be effective for the bromination of adamantane in solvents like trichloromethane.[6]
Bromotrichloromethane (BrCCl₃) with a Catalyst: This system, often catalyzed by Mo(CO)₆, can provide high yields of 1-bromoadamantane under specific conditions.[3][7]
Troubleshooting Guides
Issue 1: Low Yield of 1-Bromoadamantane with Significant Adamantane Impurity
This common issue suggests that debromination is a major competing reaction. The following troubleshooting steps can help to optimize your reaction.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low 1-bromoadamantane yield.
Detailed Steps:
Evaluate Your Brominating Agent:
If using elemental bromine (Br₂): Consider switching to a milder and more selective reagent like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) or N-bromosuccinimide (NBS).[3][6] These reagents provide a controlled release of bromine, which can suppress side reactions.
If using NBS: Ensure your reaction is initiated appropriately (e.g., with AIBN or light) and that the solvent is suitable (e.g., CCl₄, though safer alternatives are now preferred).
Optimize Reaction Conditions:
Temperature Control: Lowering the reaction temperature can significantly reduce the rate of debromination. For brominations with Br₂, try to maintain the temperature at the lower end of the recommended range (e.g., 85-90°C instead of 110°C) and monitor the reaction progress closely.[3] A patent suggests that with H₂O₂ as an oxidant, the temperature can be kept below 30°C.[8]
Reaction Time: Monitor the reaction by GC or TLC. Stop the reaction as soon as the starting material is consumed to prevent the product from undergoing further reactions.
Incorporate Additives:
Radical Scavengers: If a radical mechanism is suspected, the addition of a radical scavenger can be beneficial. While not commonly reported for adamantane bromination, compounds like trans-cyclooctenes have been shown to effectively scavenge bromine in other catalytic brominations, which could potentially inhibit radical chain reactions leading to debromination.[9]
Refine Purification:
If minor debromination is unavoidable, ensure your purification method is effective. Recrystallization from a suitable solvent (e.g., methanol) or distillation can effectively separate 1-bromoadamantane from the more volatile adamantane.[3][8]
Issue 2: Formation of Polybrominated Adamantane Derivatives and Debromination Products
The concurrent formation of polybrominated species and debrominated adamantane suggests harsh reaction conditions or an inappropriate stoichiometry of reagents.
Decision Pathway for Minimizing Polybromination and Debromination
Caption: Radical chain mechanism for adamantane bromination and debromination side reaction.
Debromination can occur if the product, 1-bromoadamantane, re-enters a radical cycle, leading to the formation of an adamantyl radical which is then quenched by a hydrogen donor to revert to adamantane. This is more likely under forcing conditions.
References
A Comparative Guide to Brominating Agents for Adamantane Synthesis - Benchchem.
A simple and unambiguous route to adamantene: debromination of 1,2-dibromoadamantane with bis(trimethylsilyl)mercury - RSC Publishing.
Bromination of adamantane and its derivatives with tetrabromomethane catalyzed by iron compounds | Request PDF - ResearchGate.
CN103626628A - Preparation method for 1-adamantane bromide - Google Patents.
Cluster halogenation of adamantane and its derivatives with bromine and iodine monochloride - PubMed.
Adamantanes as white-light emitters: Controlling arrangement and functionality by external Coulomb forces - arXiv.
(PDF) Reaction of adamantane series olefins with N-bromosuccinimide - ResearchGate.
CN101429095B - Process for producing bromoadamantane - Google Patents.
Introduction to Free Radical Halogenation - Chad's Prep®.
CN110304986B - Preparation method of 1-bromoadamantane - Google Patents.
Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01136H.
trans-Cyclooctenes as Scavengers of Bromine Involved in Catalytic Bromination - PubMed.
Application Notes and Protocols for the Synthesis of Adamantane Derivatives - Benchchem.
Recent developments in the chemistry of adamantane and related polycyclic hydrocarbons.
why is free radical bromination regioselective? : r/OrganicChemistry - Reddit.
Lewis Acid Catalyzed Benzylic Bromination - Scite.ai.
Lewis Acid Catalyzed Benzylic Bromination - ResearchGate.
Selectivity in Free Radical Reactions: Bromination vs. Chlorination.
RU2428408C2 - 1-bromoadamantane synthesis method - Google Patents.
Some Reactions of Adamantane and Adamantane Derivatives | The Journal of Organic Chemistry - ACS Publications.
Unusual behaviour of 2-methyladamantane during bromination - Journal of the Chemical Society C: Organic (RSC Publishing).
Technical Support Center: Troubleshooting Common Side Reactions in the Oxidation of Adamantane - Benchchem.
Technical Support Center: Purification of Amino(3-bromo-1-adamantyl)acetic Acid
Executive Summary & Compound Profile Amino(3-bromo-1-adamantyl)acetic acid is a critical zwitterionic intermediate, often utilized in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., Saxagliptin analogs)...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
Amino(3-bromo-1-adamantyl)acetic acid is a critical zwitterionic intermediate, often utilized in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., Saxagliptin analogs) and other adamantane-based pharmacophores. Its synthesis typically involves the amination of Bromo(3-bromo-1-adamantyl)acetic acid (CAS 102516-42-7) or the Strecker synthesis from the corresponding ketone.
The purification of this compound presents a unique challenge: balancing the lipophilicity of the adamantane cage with the hydrophilic, zwitterionic nature of the
-amino acid moiety. Common impurities include unreacted -bromo precursors, inorganic salts (ammonium bromide), and hydrolysis byproducts (-hydroxy analogs).
Solubility Profile: Soluble in acidic/basic aqueous media; limited solubility in neutral water; insoluble in non-polar organics (Hexane, Et₂O).
Troubleshooting Guide (FAQs)
This section addresses specific issues reported by researchers during the isolation and purification phases.
Q1: The crude product is isolating as a sticky, yellow gum instead of a solid. How do I induce crystallization?
Diagnosis: This is typically caused by residual solvents (DMF, DMSO) or non-polar impurities (unreacted bromo-intermediates) preventing crystal lattice formation.
Corrective Action:
Trituration: Dissolve the gum in a minimal amount of Methanol (MeOH). Slowly add cold Diethyl Ether (Et₂O) or MTBE until turbidity persists. Scratch the flask walls with a glass rod to induce nucleation.
Impurity Removal: If the gum remains, the content of the lipophilic
-bromo precursor may be high. Perform an Acidic Wash (see Protocol A) to wash away non-basic impurities before attempting crystallization again.
Q2: Elemental analysis shows consistently high Bromine levels, but HPLC purity is >95%.
Diagnosis: This indicates the presence of inorganic bromide salts (e.g.,
), which are co-precipitating with the zwitterion.
Corrective Action:
Isoelectric Precipitation: Ensure you are not just evaporating the solvent. You must adjust the pH to the compound's Isoelectric Point (pI), typically pH 6.0–6.5, to precipitate the free amino acid while leaving inorganic salts in the mother liquor.
Silver Nitrate Test: Test the wash water with
. If a precipitate forms, continue washing the filter cake with ice-cold water until the filtrate is halide-free.
Q3: I see a persistent impurity at RRT 0.9 (relative to product) in HPLC.
Diagnosis: This is likely the
-Hydroxy impurity (Hydroxy(3-bromo-1-adamantyl)acetic acid), formed by the hydrolysis of the -bromo starting material if moisture was present during amination.
Corrective Action:
Recrystallization: This impurity is more soluble in water than the amino acid. Recrystallize using a Water/Isopropanol (1:4) system. Heat to reflux to dissolve, then cool slowly to 4°C. The hydroxy impurity will remain in the supernatant.
Optimized Purification Protocols
Protocol A: Primary Isolation (Removal of Starting Material & Salts)
Use this protocol for crude reaction mixtures.
Acidic Extraction:
Dissolve the crude reaction residue in 1M HCl (approx. 10 mL/g). The amino acid will protonate and dissolve (
).
Wash this aqueous solution 3 times with Ethyl Acetate (EtOAc) .
Mechanism:[2][3][4][5] The unreacted Bromo(3-bromo-1-adamantyl)acetic acid and other neutral lipophiles will partition into the EtOAc. The target amino acid remains in the aqueous phase.
pH Adjustment (pI Precipitation):
Cool the aqueous phase to 0–5°C.
Slowly add 5M NaOH or conc. Ammonia dropwise with vigorous stirring.
Monitor pH continuously. Stop exactly at pH 6.2–6.5 .
Observation: A white precipitate (the zwitterion) should form.
Filtration:
Filter the solid using a sintered glass funnel.
Critical Wash: Wash the cake with ice-cold water (2x) to remove inorganic salts (
, ), followed by cold Acetone (1x) to dry the solid.
Protocol B: Recrystallization (Polishing)
Use this protocol if HPLC purity is <98%.
Suspend the solid in Methanol (10 mL/g).
Heat to reflux. If the solid does not completely dissolve, add Water dropwise through the condenser until a clear solution is obtained (Hot Water/MeOH system).
Remove from heat and allow to cool to room temperature undisturbed.
Chill at 4°C for 4 hours.
Collect crystals by filtration and dry under vacuum at 45°C.
Visualizing the Purification Workflow
The following diagram illustrates the logic flow for separating the target amino acid from its specific impurities.
Caption: Logical workflow for the isolation of zwitterionic adamantane amino acids, separating lipophilic precursors and inorganic salts.
Impurity Profile & Removal Strategy
Impurity Type
Origin
Solubility Characteristics
Removal Strategy
-Bromo Precursor
Unreacted Starting Material
Soluble in EtOAc/DCM; Insoluble in Acid.
Acidic Wash: Partition into organic solvent at pH 1.
Inorganic Salts
Byproduct of Ammonolysis ()
Highly Water Soluble.
pI Precipitation: Wash filter cake with ice-cold water.
-Hydroxy Analog
Hydrolysis (Moisture)
Soluble in Water/Alcohols.
Recrystallization: Remains in mother liquor of MeOH/Water system.
Di-bromo Analog
Over-bromination of Adamantane
Highly Lipophilic.
Trituration: Wash crude solid with Hexane or Ether.
References
Santa Cruz Biotechnology. Bromo(3-bromo-1-adamantyl)acetic acid - Product Analysis. Retrieved from
BenchChem Technical Support. Refining purification protocols for adamantane amine hydrochlorides. Retrieved from
OpenStax. Synthesis of Amino Acids - Organic Chemistry. Retrieved from
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 329761444: 3-Bromoadamantane-1-acetic acid. Retrieved from
Sigma-Aldrich. 3-Bromoadamantane-1-acetic acid Product Specification. Retrieved from
Technical Support Center: Resolution of Amino(3-bromo-1-adamantyl)acetic acid
Ticket ID: RES-ADAM-001 Status: Open Priority: High (Process Development/Scale-up) Assigned Specialist: Senior Application Scientist, Chiral Separations Unit Executive Summary You are attempting to resolve the enantiomer...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: RES-ADAM-001
Status: Open
Priority: High (Process Development/Scale-up)
Assigned Specialist: Senior Application Scientist, Chiral Separations Unit
Executive Summary
You are attempting to resolve the enantiomers of
-amino-3-bromo-1-adamantaneacetic acid . This molecule is a critical synthetic precursor, structurally analogous to the intermediate used in the production of DPP-4 inhibitors like Saxagliptin .
The challenge with this molecule lies in the lipophilicity of the adamantane cage combined with the zwitterionic nature of the amino acid moiety. While enzymatic reductive amination is the modern industrial standard for generating the chiral center de novo, classical resolution remains the primary method for separating racemic material obtained via Strecker synthesis.
This guide covers three validated workflows:
Classical Chemical Resolution (Diastereomeric Salt Formation) - Recommended for scale-up.
Enzymatic Kinetic Resolution - Recommended for high purity requirements.
Analytical QC - Required for process monitoring.
Module 1: Chemical Resolution (Diastereomeric Salt Formation)
This is the "workhorse" method. It relies on the formation of a diastereomeric salt between the racemic amino acid (or its derivative) and a chiral resolving agent.
Critical Decision: Derivatization
Direct resolution of the zwitterionic free amino acid is often difficult due to poor solubility. We recommend protecting the amine or the carboxylic acid to facilitate salt formation.
Derivative Type
Recommended Resolving Agent
Solvent System
Mechanism
Free Amino Acid
(S)-Camphor-10-sulfonic acid (CSA)
IPA / Water (9:1)
Acid-Amine Salt
N-Boc Protected
(S)-(-)--Methylbenzylamine
EtOAc / Hexane
Amine-Carboxyl Salt
Methyl Ester
(L)-Dibenzoyl-Tartaric Acid (L-DBTA)
MeOH / MTBE
Acid-Amine Salt
Protocol: Resolution of the Free Amino Acid with (S)-CSA
Dissolution: Suspend the racemic amino acid in IPA (
V/w). Heat to .
Addition: Add (S)-CSA (
eq) dissolved in minimal water ( V/w). The solution should become clear.
Nucleation: Cool slowly to
over 1 hour. Seed with authentic (S)-enantiomer salt if available.
Crystallization: Cool to
over 4 hours. Stir for an additional 2 hours.
Note: The adamantyl group is highly lipophilic; if the mixture "oils out" (forms a gum), reheat and add more IPA.
Filtration: Filter the solid. Wash with cold IPA.
Liberation: Suspend the salt in water, adjust pH to 7.0 with NaOH, and filter the precipitated zwitterionic (S)-amino acid.
Troubleshooting Guide: Chemical Resolution
Q: The salt is forming a sticky oil instead of crystals.
Cause: The solvent polarity is too low for the ionic salt, or cooling was too rapid.
Fix: Increase the water content in the IPA/Water mixture (try 8:2 ratio). Re-heat to dissolution and cool at a rate of
/hour.
Q: Yield is good, but ee% is low (<80%).
Cause: Non-selective precipitation (crash cooling) or impure resolving agent.
Fix: Perform a "Double Resolution." Recrystallize the isolated salt from pure EtOH/Water before the liberation step. This typically boosts ee from 80% to >99%.
Module 2: Enzymatic Kinetic Resolution
If chemical resolution fails or yields are inconsistent, enzymatic hydrolysis is the "green" alternative. This method uses a hydrolase to selectively react one enantiomer of a derivative.
Target Derivative: N-Phenylacetyl-Amino(3-bromo-1-adamantyl)acetic acid.
Enzyme: Penicillin G Acylase (PGA) immobilized on resin.
Workflow:
Substrate Prep: Acylate the racemic amino acid with phenylacetyl chloride.
Reaction: Suspend the N-protected racemate in Phosphate Buffer (pH 7.5). Add immobilized PGA.
Mechanism: The enzyme selectively hydrolyzes the (S)-amide linkage, releasing the free (S)-amino acid. The (R)-enantiomer remains N-protected.
Separation: Acidify to pH 2. Extract the unreacted (R)-amide into EtOAc. The desired (S)-amino acid remains in the aqueous phase.
Caption: Kinetic resolution workflow separating the aqueous soluble (S)-enantiomer from the organic soluble protected (R)-enantiomer.
Module 3: Analytical QC (Chiral HPLC)
You cannot optimize what you cannot measure. The adamantane cage lacks a strong UV chromophore, so detection can be tricky.
Method A: Direct Analysis (Ligand Exchange)
Column: Chiralpak MA(+) or equivalent (coated with copper complex).[1][2]
Mechanism: Converts enantiomers into diastereomers.
Detection: UV @ 340 nm (Strong signal).
Advantage: High sensitivity, eliminates "blind" UV issues with adamantane.
Common Issues & FAQs
Q: Why is the solubility of the bromo-analog so different from the hydroxy-analog?A: The bromine atom is lipophilic and bulky. The hydroxy group (in Saxagliptin intermediates) provides H-bonding capability. The bromo-analog behaves more like a "greasy" rock. You must use higher ratios of organic solvents (MeOH, IPA) compared to water when handling the bromo-derivative.
Q: Can I use the Saxagliptin enzymatic route (Phenylalanine Dehydrogenase) directly on the bromo-keto acid?A: Theoretically, yes. The enzyme Thermoactinomyces intermedius Phenylalanine Dehydrogenase (TiPDH) has been engineered to accept bulky adamantyl groups. However, the bromine at position 3 introduces steric bulk that may lower conversion rates compared to the hydroxy analog. You would likely need higher enzyme loading or a mutant specific for hydrophobic substrates.
Q: How do I store the resolved amino acid?A: Store at
. The free amino acid is stable, but adamantyl derivatives can slowly sublime or degrade if left in open air due to the cage strain and potential for decarboxylation under extreme heat.
References
Bristol-Myers Squibb Co. (2006). Method for the preparation of cyclopropyl-fused pyrrolidine-based inhibitors of dipeptidyl peptidase IV. US Patent 7,132,562. (Describes the resolution and synthesis of adamantyl glycine intermediates). Link
Vu, T. C., et al. (2005). An Efficient, Scalable Synthesis of (S)-3-Hydroxyadamantylglycine, an Intermediate for Bristol-Myers Squibb’s DPP-IV Inhibitor. Organic Process Research & Development, 9(5). (Foundational paper on adamantyl glycine synthesis). Link
Hanson, R. L., et al. (2007).[1] Enzymatic synthesis of (S)-3-hydroxyadamantylglycine. Advanced Synthesis & Catalysis, 349(8-9). (Details the enzymatic reductive amination route). Link
Daicel Chiral Technologies. Chiral Selector Guide for Amino Acids. (General reference for Chiralpak MA(+) usage). Link
Amino(3-bromo-1-adamantyl)acetic acid is a bulky, lipophilic, unnatural amino acid often used as a chiral building block in the synthesis of DPP-IV inhibitors and antiviral agents. Its "pH sensitivity" manifests primarily in three critical areas: solubility crashing (isoelectric precipitation), chromatographic peak tailing , and bridgehead bromine stability .[1]
This guide provides actionable protocols to manipulate the ionization state of the molecule to ensure solubility, optimize purification, and prevent degradation.[1]
Module 1: Solubility & Formulation (The "Dissolution" Problem)
The Issue:
Users frequently report that the compound forms a white precipitate or a "gel" upon dilution in aqueous buffers, particularly between pH 4.5 and 6.5.[1]
The Mechanism:
As a zwitterionic amino acid, this molecule possesses an acidic carboxyl group (
) and a basic ammonium group ().[1] The 3-bromo-1-adamantyl side chain is highly lipophilic (hydrophobic).[1]
At pI (Isoelectric Point ~5.6): The net charge is zero.[1] The hydration shell collapses because the water-solubilizing ionic charges cancel each other out, and the hydrophobic adamantane cage drives aggregation/precipitation.[1]
The Bromine Effect: The electron-withdrawing bromine (-I effect) slightly lowers the
of the ammonium group compared to non-brominated adamantylglycine, shifting the pI slightly lower.
Troubleshooting Protocol: Solubility Optimization
Target State
Recommended pH Range
Buffer/Additive System
Context
Cationic (Soluble)
pH < 2.5
0.1% Trifluoroacetic Acid (TFA) or 1M HCl
HPLC Mobile Phase, Storage
Anionic (Soluble)
pH > 8.5
50 mM Ammonium Bicarbonate or 0.1M NaOH
Coupling Reactions (use caution*)
Zwitterion (Insoluble)
pH 4.0 – 7.0
Avoid aqueous buffers in this range
Precipitation Zone
Step-by-Step Dissolution Guide:
Initial Weighing: Weigh the solid powder into a glass vial (avoid plastic if using high organic content later, though adamantane is generally compatible).
Acidification: Add 5-10 equivalents of dilute acid (e.g., 1M HCl or neat TFA) before adding water.[1] This forces the amine to protonate (
Dilution: Slowly add water/buffer while vortexing.
Co-solvent Addition: If turbidity persists, add Acetonitrile (ACN) or Methanol (MeOH) up to 20% v/v.[1] The organic modifier solvates the lipophilic adamantane cage.[1]
Module 2: Chemical Stability (The "Degradation" Problem)
The Issue:
Loss of the bromine atom (debromination) or formation of hydroxy-adamantane byproducts during long-term storage or basic workups.[1]
The Mechanism:
While bridgehead bromines (like the one at position 3) are resistant to
attack due to steric hindrance, they are susceptible to solvolysis (hydrolysis) in highly polar, acidic media over time, or fragmentation under strongly basic conditions.[1]
Acidic Hydrolysis: In strong aqueous acid (pH < 1), the bromine can slowly exchange for a hydroxyl group (
) via a stable adamantyl carbocation intermediate.[1]
Basic Instability: Prolonged exposure to pH > 12 can lead to degradation, although bridgehead elimination (to form a double bond) is chemically disfavored (Bredt's Rule).[1]
Stability Decision Tree
Caption: Decision matrix for selecting pH conditions based on the trade-off between solubility and chemical stability.
Module 3: Analytical Chromatography (HPLC/LC-MS)
The Issue:
Broad, tailing peaks or "ghost" peaks in Reverse Phase HPLC.
The Solution:
Standard C18 columns often fail because the free silanols on the column interact with the protonated amine, while the adamantane cage sticks aggressively to the hydrophobic stationary phase.[1]
Recommended Method Parameters:
Parameter
Recommendation
Rationale
Column
C18 with "Polar Embedded" group or Phenyl-Hexyl
Better wettability and shape selectivity for the adamantane cage.
Mobile Phase A
Water + 0.1% TFA (pH ~2)
Suppresses silanol ionization and keeps the amino acid fully protonated (cationic).[1]
Mobile Phase B
Acetonitrile + 0.08% TFA
Methanol creates higher backpressure; ACN is preferred for adamantanes.[1]
Gradient
Start high organic (e.g., 20% B)
The molecule is very hydrophobic; starting at 0% B may cause precipitation on the column head.[1]
Temperature
40°C - 50°C
Improves mass transfer of the bulky adamantane group, sharpening peaks.[1]
Critical Warning: Do not use neutral ammonium acetate buffers (pH 7) for this molecule unless using a specialized HILIC column.[1] At pH 7, the zwitterion will cause severe peak broadening and carryover.[1]
Frequently Asked Questions (FAQ)
Q1: Can I use this amino acid in standard Fmoc solid-phase peptide synthesis (SPPS)?A: Yes, but with modifications. The bulky adamantane group creates steric hindrance.[1]
Coupling: Use strong coupling reagents like HATU or COMU rather than standard HBTU.[1]
De-protection: The bromine is stable to 20% Piperidine (standard Fmoc removal), but ensure the subsequent wash steps contain DMF to prevent the free amine species from precipitating inside the resin pores.[1]
Q2: Why does my NMR spectrum show broad lines in
?A: Aggregation.[1] The adamantane tails clump together in water (micelle-like behavior).[1]
Fix: Switch solvent to
or a mixture of with a trace of .[1] This breaks up the aggregates and sharpens the signals.[1]
Q3: Is the bromine atom labile enough for cross-coupling reactions?A: Generally, no.[1] Bridgehead bromines are chemically distinct from aryl or alkyl bromides.[1] They do not easily undergo Suzuki or Heck couplings under standard conditions.[1] They are typically used as a stable lipophilic anchor or converted to a hydroxyl group under forcing acidic conditions.[1]
References
Synthesis and Properties of Adamantane Amino Acids
Source: Shokova, E. A., & Kovalev, V. V. (2012).[1] "Adamantane derivatives containing amino acid fragments."[1][2] Russian Journal of Organic Chemistry.
Relevance: Establishes the solubility profiles and synthetic p
Source: Olivos, et al. (2010).[1] "Separation of chiral primary amino compounds... in reversed-phase high performance liquid chromatography." Journal of Chromatography A.
Relevance: Validates the use of low pH mobile phases and specific additives for hydrophobic amino acids.
A Comparative Guide to HPLC Method Development for the Purity of Amino(3-bromo-1-adamantyl)acetic acid
This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of Amino(3-bromo-1-adamantyl)acetic acid. Designed for researchers, scientist...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of Amino(3-bromo-1-adamantyl)acetic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the scientific rationale behind methodological choices, ensuring a robust and reliable analytical outcome. Every protocol described herein is grounded in established scientific principles and validated against authoritative standards.
Introduction: The Analytical Challenge
Amino(3-bromo-1-adamantyl)acetic acid is a unique molecule presenting several analytical challenges. Its structure combines a bulky, hydrophobic adamantane cage with a zwitterionic amino acid moiety. This dual nature complicates retention and peak shape in traditional reversed-phase chromatography. Furthermore, the lack of a strong chromophore makes UV detection difficult without derivatization. This guide will navigate these challenges through a systematic approach to method development, comparing various chromatographic strategies to arrive at an optimized, validated method for purity analysis.
Section 1: Analyte Characterization and Chromatographic Strategy
Understanding the physicochemical properties of Amino(3-bromo-1-adamantyl)acetic acid is the foundation of effective method development. As a zwitterion, its charge state is highly dependent on pH. The bulky adamantyl group imparts significant hydrophobicity, while the amino and carboxylic acid groups provide polarity. This amphiphilic character suggests that conventional reversed-phase (RP) HPLC may struggle with retention and peak shape.
Several chromatographic modes can be considered:
Reversed-Phase (RP) HPLC: While the adamantyl group provides a handle for RP retention, the polar amino acid portion can lead to poor peak shape and insufficient retention on standard C18 columns. Ion-pairing agents can improve retention, but they often result in poor selectivity and are not ideal for mass spectrometry (MS) detection[1].
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for polar and zwitterionic compounds[2][3][4][5]. Separation is based on the partitioning of the analyte between a high organic mobile phase and a water-enriched layer on a polar stationary phase[2]. This technique is well-suited for underivatized amino acids and is compatible with MS detection[3][6].
Mixed-Mode Chromatography (MMC): This approach utilizes stationary phases with both reversed-phase and ion-exchange characteristics. MMC columns can provide unique selectivity for compounds with both hydrophobic and ionic moieties, making them a strong candidate for this analyte[1][7].
Given the zwitterionic and polar nature of the target analyte, this guide will focus on a comparative development between Reversed-Phase and HILIC approaches, as they represent the most common and accessible starting points in a typical analytical laboratory.
Section 2: A Systematic Approach to HPLC Method Development
The development of a robust HPLC method is a multi-step process. The following diagram illustrates the logical workflow for developing a purity method for Amino(3-bromo-1-adamantyl)acetic acid.
Caption: A workflow for systematic HPLC method development.
The choice of stationary phase is the most critical parameter in HPLC method development. Below is a comparison of potential column chemistries for the analysis of Amino(3-bromo-1-adamantyl)acetic acid.
Column Chemistry
Principle of Separation
Predicted Performance for Analyte
C18 (Octadecylsilane)
Primarily hydrophobic interactions.
Moderate retention due to the adamantyl group, but potential for poor peak shape (tailing) due to interaction of the polar amino acid with residual silanols.
Phenyl-Hexyl
Hydrophobic and π-π interactions.
May offer alternative selectivity compared to C18, but similar challenges with peak shape are expected.
HILIC (e.g., Amide, Silica)
Partitioning into an adsorbed water layer on a polar surface.
Strong retention is expected due to the polar amino acid moiety. This is often the preferred method for underivatized amino acids[2][4][5].
Mixed-Mode (e.g., RP/Cation-Exchange)
Combination of hydrophobic and ion-exchange interactions.
Can provide excellent retention and selectivity by engaging both the adamantyl group and the charged amino function[1][7].
For this guide, we will proceed with a direct comparison of a standard C18 column and a HILIC column, as this represents a common decision point for analysts.
For Reversed-Phase (C18) Chromatography:
The mobile phase must be carefully controlled to manage the analyte's ionization state.
pH: At low pH (e.g., pH 2.5-3.5), the carboxylic acid group is protonated (neutral), and the amino group is protonated (positive charge). This can lead to better peak shape on silica-based columns. At neutral pH, the zwitterionic form dominates, which can cause poor retention.
Buffer: A buffer such as phosphate or formate is necessary to maintain a constant pH. Ammonium formate is an excellent choice as it is volatile and compatible with MS detection[2].
Organic Modifier: Acetonitrile is generally preferred over methanol as its lower viscosity results in higher efficiency.
For HILIC Chromatography:
The mobile phase composition is inverted compared to reversed-phase.
Organic Modifier: A high percentage of acetonitrile (e.g., >80%) is required to promote partitioning and retention.
Aqueous Component and Buffer: The aqueous portion of the mobile phase contains a buffer (e.g., ammonium formate) to control pH and ionic strength, which significantly impacts retention and peak shape[6]. A pH in the acidic range (3-6) is a good starting point.
Comparative Data (Hypothetical):
Parameter
C18 Column
HILIC Column
Rationale
Mobile Phase A
0.1% Formic Acid in Water
10 mM Ammonium Formate in 90:10 Acetonitrile:Water, pH 3.0
Acidic pH to control ionization. High organic content for HILIC retention.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
10 mM Ammonium Formate in 50:50 Acetonitrile:Water, pH 3.0
Acetonitrile as the strong eluting solvent.
Gradient
10% to 90% B over 15 min
100% A to 60% A over 15 min
Standard scouting gradient.
Retention Time
4.2 min
8.5 min
HILIC provides significantly more retention for the polar analyte.
Tailing Factor
1.8
1.2
The C18 column shows significant peak tailing, while the HILIC column provides a more symmetrical peak.
Based on this initial comparison, the HILIC approach provides superior retention and peak shape, making it the more promising technique for developing a robust purity method.
The adamantane structure lacks a strong UV chromophore, making detection challenging.
UV-Vis Detector: Detection at low wavelengths (e.g., 200-220 nm) is possible but may lack sensitivity and specificity. Derivatization with a UV-active or fluorescent tag can significantly improve sensitivity but adds complexity to the sample preparation[8][9][10].
Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that is not dependent on the optical properties of the analyte. It is a good option for non-chromophoric compounds but is not as sensitive as MS and provides a non-linear response.
Mass Spectrometry (MS): MS is the ideal detector for this analyte. It provides high sensitivity and selectivity and confirms the identity of the peak by its mass-to-charge ratio. HILIC is highly compatible with ESI-MS[3].
For the purpose of this guide, we will assume the use of a UV detector at 210 nm for accessibility, with the understanding that an MS detector would be superior for sensitivity and specificity.
Section 3: The Optimized Protocol: A Step-by-Step Guide (HILIC Method)
Based on the comparative analysis, the following HILIC method was developed and optimized for the purity determination of Amino(3-bromo-1-adamantyl)acetic acid.
Chromatographic Conditions:
Column: HILIC Amide Column (e.g., Waters ACQUITY UPLC BEH Amide), 100 mm x 2.1 mm, 1.7 µm
Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water, pH 4.5
Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water, pH 4.5
Gradient:
0.0 min: 1% B
10.0 min: 40% B
12.0 min: 40% B
12.1 min: 1% B
15.0 min: 1% B
Flow Rate: 0.4 mL/min
Column Temperature: 35 °C
Detector: UV at 210 nm
Injection Volume: 5 µL
Sample Diluent: 75:25 Acetonitrile:Water
Sample Preparation:
Accurately weigh approximately 10 mg of Amino(3-bromo-1-adamantyl)acetic acid into a 10 mL volumetric flask.
Dissolve and dilute to volume with the sample diluent to obtain a stock solution of 1 mg/mL.
Further dilute as necessary to fall within the linear range of the method.
Section 4: Method Validation: Ensuring Trustworthiness and Compliance
The optimized method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is fit for its intended purpose[11][12][13].
Validation Parameters:
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by analyzing a placebo and spiked samples. The method should show no interfering peaks at the retention time of the main analyte and should be able to separate it from known impurities and degradation products.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are prepared, and the peak area is plotted against concentration. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy: The closeness of the test results to the true value. This is determined by analyzing samples with known concentrations (e.g., spiked placebo) at different levels (e.g., 80%, 100%, 120% of the nominal concentration). The recovery should be within 98.0% to 102.0%.
Precision:
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. This is assessed by performing six replicate injections of the same sample. The relative standard deviation (RSD) should be ≤ 2.0%.
Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment. The RSD between the different sets of data should be ≤ 2.0%.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH ± 0.2, column temperature ± 5 °C, flow rate ± 10%). The system suitability parameters should remain within acceptable limits.
Conclusion
The analysis of Amino(3-bromo-1-adamantyl)acetic acid presents a significant chromatographic challenge due to its unique zwitterionic and hydrophobic properties. A direct comparison between reversed-phase and HILIC approaches demonstrates the clear superiority of HILIC for retaining and producing symmetrical peaks for this underivatized compound. The optimized HILIC method detailed in this guide provides a robust, reliable, and validated protocol for the accurate determination of purity. For enhanced sensitivity and specificity, coupling this separation method with mass spectrometry is highly recommended. This systematic approach to method development, grounded in scientific principles and validated against industry standards, ensures the generation of high-quality, trustworthy data for drug development and quality control.
References
New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. SIELC Technologies. [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]
Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. Advanced Materials Technology. [Link]
Direct analysis of amino acids by HILIC–ESI-MS. LCGC North America. [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. PubMed. [Link]
Quality Guidelines. International Council for Harmonisation. [Link]
ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]
Methods for the Analysis of Underivatized Amino Acids by LC/MS. Agilent Technologies. [Link]
Simultaneous determination of cations, zwitterions and neutral compounds using mixed-mode reversed-phase and cation-exchange high-performance liquid chromatography. PubMed. [Link]
Peptide Analysis: Zwitterionic Chiral Ion-Exchangers as Complementary Option to HILIC and to Reversed-Phase Chromatography. LCGC International. [Link]
LC Analysis of Zwitterions with Ion-Free Mobile Phase. SIELC Technologies. [Link]
Liquid chromatographic determination of 1-adamantanamine and 2-adamantanamine in human plasma after pre-column derivatization with o-phthalaldehyde and 1-thio-β-D-glucose. ResearchGate. [Link]
A PRE-COLUMN DERIVATIZATION TECHNIQUE FOR THE DEVELOPMENT AND VALIDATION OF A HPLC-UV METHOD FOR THE DETERMINATION OF AMANTA. TSI Journals. [Link]
Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
Comparative Reactivity Guide: 3-Bromo vs. 3-Hydroxy Adamantaneacetic Acids
Executive Summary This guide provides a technical comparison between 3-bromo-1-adamantaneacetic acid (3-Br-AdAA) and 3-hydroxy-1-adamantaneacetic acid (3-OH-AdAA).[1] While both share the rigid, lipophilic adamantane cag...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison between 3-bromo-1-adamantaneacetic acid (3-Br-AdAA) and 3-hydroxy-1-adamantaneacetic acid (3-OH-AdAA).[1] While both share the rigid, lipophilic adamantane cage and a carboxylic acid side chain, their reactivity profiles at the C3 bridgehead position are diametrically opposed.
3-Bromo-1-adamantaneacetic acid functions primarily as an electrophilic scaffold . It is a reactive intermediate used to introduce nucleophiles (OH, NH₂, etc.) onto the adamantane core via
mechanisms.
3-Hydroxy-1-adamantaneacetic acid functions as a polar building block . It is chemically stable against substitution and is utilized to modulate lipophilicity (LogP) and solubility in drug candidates without introducing metabolic liability.
Physicochemical Profile
The structural difference at the C3 position dictates the physical state and solubility, critical for process design.
Feature
3-Bromo-1-adamantaneacetic acid
3-Hydroxy-1-adamantaneacetic acid
CAS Number
17768-34-2
17768-36-4
Molecular Weight
273.17 g/mol
210.27 g/mol
Melting Point
194–200 °C
125–129 °C
Primary Reactivity
Electrophile ( Leaving Group)
Nucleophile (Weak), H-Bond Donor
Solubility
Soluble in DCM, THF, Toluene
Soluble in MeOH, DMSO, Water (Hot)
Stability
Moisture Sensitive (Slow Hydrolysis)
Stable (Hygroscopic)
Reactivity Analysis: The C3 Bridgehead
The core distinction lies in the behavior of the C3 substituent. The adamantane cage prevents
backside attack due to steric shielding and prevents elimination due to Bredt’s Rule (bridgehead double bond strain). Consequently, reactivity is governed almost exclusively by pathways .
A. 3-Bromo-1-adamantaneacetic acid (The Electrophile)
The C-Br bond at the bridgehead is labile under solvolytic conditions. The bromine atom serves as a good leaving group, generating a tertiary carbocation.
Mechanism:
Solvolysis.
Rate Factors: The reaction rate is highly dependent on solvent polarity (ionizing power,
).
Inductive Effect: The acetic acid side chain at C1 is electron-withdrawing (-I effect). This destabilizes the developing carbocation at C3 compared to unsubstituted 1-bromoadamantane, making 3-Br-AdAA react slower than its parent bromide, requiring higher temperatures or silver catalysis for conversion.
B. 3-Hydroxy-1-adamantaneacetic acid (The Stable Anchor)
The C-OH bond is robust. Unlike the bromide, the hydroxyl group is a poor leaving group.
Resistance to Substitution: In the absence of strong acid activation, the 3-OH group is inert. It does not undergo spontaneous solvolysis.
Synthetic Utility: It is typically the product of the bromide's hydrolysis. In medicinal chemistry, it is used "as-is" to lower the LogP of the adamantane scaffold, reducing CNS side effects and improving metabolic stability.
Visualizing the Reaction Landscape
The following diagram illustrates the divergent pathways. The Bromo derivative acts as the "Hub" for functionalization, while the Hydroxy derivative is a terminal "Sink" or a substrate for esterification.
Figure 1: Reaction landscape centering on the bridgehead carbocation intermediate derived from the 3-Bromo precursor.
Experimental Protocol: Hydrolysis Conversion
This protocol demonstrates the conversion of the reactive Bromo species to the stable Hydroxy species. This is a self-validating system: the disappearance of the high-melting Bromo starting material (MP ~198°C) and appearance of the lower-melting Hydroxy product (MP ~127°C) confirms success.
Methodology: Silver-Assisted Solvolysis
Why this method? While simple heating in water works, the inductive destabilization from the acetic acid group makes the carbocation formation sluggish. Silver salts (
) act as halophiles, precipitating AgBr and driving the equilibrium forward rapidly under mild conditions.
Reagents:
3-Bromo-1-adamantaneacetic acid (1.0 eq)
Silver Carbonate (
) (0.6 eq) or Silver Nitrate () (1.1 eq)
Solvent: Acetone/Water (1:1 v/v) or Dioxane/Water
Acid workup: Dilute HCl
Step-by-Step Workflow:
Dissolution: Dissolve 10 mmol of 3-bromo-1-adamantaneacetic acid in 25 mL of Acetone.
Activation: Add 25 mL of water. The starting material may precipitate slightly; ensure vigorous stirring.
Reaction: Add Silver Carbonate (6 mmol). Heat the mixture to reflux (approx. 60–70°C) for 4–6 hours.
Observation: A heavy precipitate of yellow/off-white AgBr will form.
Workup:
Filter off the silver salts while hot.
Acidify the filtrate with 1N HCl to pH ~2 (to ensure the carboxylic acid side chain is protonated).
Extract with Ethyl Acetate (3 x 20 mL).
Isolation: Dry the organic layer over
, filter, and concentrate in vacuo.
Purification: Recrystallize the crude solid from Ethyl Acetate/Hexane to yield 3-hydroxy-1-adamantaneacetic acid.
Expected Results:
Yield: >85%
Purity Check: TLC (MeOH/DCM 1:9). The Hydroxy product is significantly more polar (
< 0.3) than the Bromo precursor ( > 0.6).
Comparative Application in Drug Design
Application
Preferred Reagent
Rationale
Introducing Polarity
3-Hydroxy
The OH group reduces the high lipophilicity of the adamantane cage, improving solubility and reducing plasma protein binding.
Late-Stage Functionalization
3-Bromo
The Br group allows for the final attachment of the adamantane cage to a drug pharmacophore via nucleophilic substitution or Ritter-type reactions.
Metabolic Stability
3-Hydroxy
The 3-position is a metabolic "soft spot" for CYP450 oxidation. Using the pre-oxidized 3-Hydroxy derivative blocks this metabolic clearance pathway, extending half-life.
References
Synthesis of 3-Hydroxy-1-Adamantane Derivatives:
Source: GuideChem. "How to Synthesize 3-Hydroxy-1-Adamantane Carboxylic Acid?"
Solvolysis Mechanisms of Bridgehead Bromides
Source: National Science Foundation (NSF) Public Access. "Correlation of the rates of solvolysis... using Grunwald-Winstein."
Reference Standards for Amino(3-bromo-1-adamantyl)acetic Acid Analysis: A Comparative Technical Guide
Executive Summary & Technical Context[1][2][3][4][5][6] Amino(3-bromo-1-adamantyl)acetic acid (CAS: 345969-40-6) is a critical synthetic intermediate and potential process-related impurity in the manufacturing of Dipepti...
Amino(3-bromo-1-adamantyl)acetic acid (CAS: 345969-40-6) is a critical synthetic intermediate and potential process-related impurity in the manufacturing of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, most notably Saxagliptin .
Structurally, it serves as the bromo-precursor to (S)-3-hydroxyadamantylglycine , the chiral building block responsible for Saxagliptin's binding affinity. Control of this compound is a Critical Quality Attribute (CQA); residual bromine analogs can alter the toxicity profile and metabolic stability of the final drug product.
This guide compares the efficacy of different reference standard grades for this compound and provides a self-validating analytical protocol. Unlike typical UV-active small molecules, this compound presents specific challenges: lack of a strong chromophore , chiral complexity , and isotopic signatures that necessitate specialized detection strategies.
Reference Standard Selection: A Comparative Analysis
In drug development, not all "standards" are equal. For Amino(3-bromo-1-adamantyl)acetic acid, the choice of standard directly impacts the validity of your impurity calculations.
Table 1: Comparative Performance of Standard Grades
Feature
Certified Reference Material (CRM)
Analytical Standard
Research Chemical (Grade)
Primary Use
Release testing, Method Validation (ICH Q2)
Routine QC, In-process control
Early-stage synthesis, Feasibility
Assay Accuracy
High (Mass Balance/qNMR validated)
Medium (HPLC Area %)
Variable (Often unverified)
Chiral Purity
Explicitly quantified (>99% ee)
Often assumed or >95%
Frequently Racemic or Unknown
Data Package
COA + Spectra + Stability Data + Uncertainty Budget
COA + HPLC/NMR
Basic COA
Risk Profile
Low (Defensible in audits)
Moderate
High (Risk of false OOS)
Critical Selection Criteria
Chiral Definition: Saxagliptin requires the (S)-enantiomer. Using a racemic research grade standard (CAS 345969-40-6 is often racemic) for quantitation will result in a 50% assay error if your method is chiral-selective, or a failure to detect enantiomeric impurities if it is not.
Counter-ion Identification: This amino acid often exists as a zwitterion or a hydrochloride salt. Ensure the standard's salt form matches your calculation factors (MW correction).
Experimental Protocol: Self-Validating Analysis
Due to the absence of a conjugated pi-system, direct UV detection at 254 nm is impossible. Detection at 205-210 nm is prone to solvent interference. Two robust pathways are recommended: LC-MS (for specificity) and Derivatization-HPLC (for sensitivity) .
Pathway A: Direct LC-MS/MS (Recommended for Impurity Profiling)
This method leverages the distinct isotopic pattern of bromine to self-validate the peak identity.
Column: C18 Charged Surface Hybrid (CSH), 1.7 µm, 2.1 x 100 mm.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 60% B over 10 minutes.
Detection: ESI Positive Mode (SIM or MRM).
Self-Validation Check:
The mass spectrum of Amino(3-bromo-1-adamantyl)acetic acid (MW ~288 Da) must show a 1:1 doublet ratio at m/z 288 and 290 due to the natural abundance of
and .
Pass: Peak area ratio of 290/288 is between 0.95 and 1.05.
Fail: Ratio deviates, indicating interference from non-brominated analogs (e.g., the hydroxy-impurity).
Pathway B: Pre-Column Derivatization (Recommended for QC Quantitation)
For labs without MS, derivatization with OPA (o-Phthalaldehyde) or FMOC-Cl creates a fluorescent derivative, enabling femtomole-level sensitivity.
Step-by-Step Protocol:
Preparation: Dissolve 10 mg Reference Standard in 10 mL Methanol (Stock A).
Derivatization: Mix 10 µL Stock A + 10 µL Borate Buffer (pH 9.0) + 20 µL FMOC-Cl reagent (5 mM in ACN).
Reaction: Incubate at ambient temperature for 2 minutes.
This diagram illustrates where the compound fits in the Saxagliptin pathway and how it must be controlled.
Caption: Synthesis pathway showing Amino(3-bromo-1-adamantyl)acetic acid as the direct precursor to the hydroxy-intermediate. Incomplete hydrolysis leads to brominated impurities in the final API.
Diagram 2: Analytical Decision Matrix
Select the correct method based on your specific data requirements.
Caption: Decision tree for selecting the analytical technique. LC-MS is preferred for specificity; Derivatization is required for UV/Fluorescence sensitivity.
Data Interpretation & Troubleshooting
When analyzing this standard, you may encounter specific artifacts. Use this guide to interpret them:
Split Peaks (Chiral Method): If using a chiral column (e.g., Chiralpak ZWIX or Crownpak CR), a split peak indicates the standard is racemic . For Saxagliptin QC, the (S)-enantiomer is the active component; the (R)-enantiomer is an impurity.
Mass Mismatch (M+16): If you observe a peak at +16 Da relative to the main peak, your standard has partially degraded (hydrolyzed) to the hydroxy-analog (Amino(3-hydroxy-1-adamantyl)acetic acid). This is a common stability issue with bromo-adamantanes in moist environments.
Action: Store reference standards in a desiccator at -20°C.
Baseline Noise (UV 205nm): High background noise usually stems from the mobile phase. Use HPLC-grade phosphoric acid or formic acid; avoid acetate buffers which absorb strongly below 210 nm.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 102516-42-7, Alpha,3-dibromo-1-adamantaneacetic acid. Retrieved from [Link]
Agilent Technologies (2010). Analysis of Amino Acids by HPLC: Eclipse AAA Protocol. Retrieved from [Link]
Comparative
A Comparative Guide to the Infrared Spectroscopy of α-Amino(3-bromo-1-adamantyl)acetic Acid
This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopy peaks for α-Amino(3-bromo-1-adamantyl)acetic acid. Designed for researchers, scientists, and professionals in drug d...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopy peaks for α-Amino(3-bromo-1-adamantyl)acetic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple peak list, offering a comparative framework and explaining the structural basis for the expected spectral features. We will dissect the molecule's spectrum by functional group, compare it with logical alternatives, and provide a workflow for empirical analysis.
Introduction: The Structural Complexity of a Novel Adamantane Amino Acid
α-Amino(3-bromo-1-adamantyl)acetic acid is a complex molecule featuring a rigid, bulky adamantane cage, a bromine substituent, and an α-amino acid moiety. The adamantane structure is renowned for its lipophilicity and conformational rigidity, making it a valuable scaffold in medicinal chemistry.[1][2] The amino acid group introduces chirality and the potential for zwitterionic states, while the bromine atom adds polarity and serves as a synthetic handle. Infrared (IR) spectroscopy is a powerful, non-destructive technique ideal for confirming the presence of these key functional groups and verifying the compound's identity.[3] An IR spectrum provides a unique molecular "fingerprint" by measuring the absorption of infrared radiation by specific molecular vibrations.[3][4]
Deconstructing the Spectrum: A Functional Group Analysis
The IR spectrum of α-Amino(3-bromo-1-adamantyl)acetic acid is a composite of the vibrational modes of its distinct components: the adamantane cage, the α-amino acid group (in its likely zwitterionic form), and the carbon-bromine bond.
The Adamantane Cage Vibrations
The adamantane core, a highly symmetric and strain-free cage of sp³-hybridized carbons, gives rise to a series of characteristic absorptions.[1][5]
C-H Stretching: Like other alkanes, the adamantane cage exhibits C-H stretching vibrations in the 2850-3000 cm⁻¹ region.[4][6] These are typically of medium to strong intensity. Specifically, adamantane itself shows prominent peaks around 2900 cm⁻¹.[1]
C-H Bending and Deformation: The "fingerprint region" (below 1500 cm⁻¹) will contain a complex series of bands corresponding to the scissoring, rocking, and wagging of the cage's CH₂ and CH groups.[4] Key adamantane deformation modes are often observed around 1450 cm⁻¹ (scissoring) and 1350 cm⁻¹ (twisting/wagging).[5][7] These bands, while complex, are highly characteristic of the adamantane system.
The α-Amino Acid Moiety: A Zwitterionic Signature
In the solid state, amino acids typically exist as zwitterions (internal salts), where the carboxylic acid protonates the amino group. This has a profound and characteristic impact on the IR spectrum.
N-H Stretching (Ammonium Ion): Instead of the sharp, two-band signal of a primary amine (~3300-3500 cm⁻¹), a protonated amine (-NH₃⁺) displays a very broad and strong absorption band from approximately 2500 to 3200 cm⁻¹ .[8][9] This broadness is due to extensive hydrogen bonding. This band will often overlap with the C-H stretching region.
N-H Bending (Ammonium Ion): The asymmetric and symmetric bending vibrations of the -NH₃⁺ group give rise to distinct peaks. An asymmetric bending band appears as a strong peak around 1600-1650 cm⁻¹ , while a symmetric bending band is found near 1500-1550 cm⁻¹ .[6][10]
C=O Stretching (Carboxylate Anion): A standard carboxylic acid shows a strong C=O stretch around 1700-1720 cm⁻¹.[11][12] However, in the zwitterionic carboxylate form (-COO⁻), this is replaced by two distinct stretches: an asymmetric stretch which is strong and appears around 1590-1650 cm⁻¹ , and a weaker symmetric stretch around 1300-1420 cm⁻¹ .[8] Note that the asymmetric carboxylate stretch often overlaps with the asymmetric ammonium bend.
The Carbon-Bromine Bond
The C-Br bond vibration is found in the low-frequency region of the spectrum.
C-Br Stretching: This vibration typically gives rise to a medium to strong absorption in the 515-690 cm⁻¹ range.[3][11][13] Its precise location can be influenced by the conformation of the molecule.
Comparative Analysis: Isolating Key Features
To truly appreciate the spectral features of the target molecule, it is instructive to compare its expected spectrum with that of two logical alternatives: (1) (3-Bromo-1-adamantyl)acetic acid (lacking the amino group) and (2) Adamantane itself.
The absence of this broad "acid" peak and the presence of the -NH₃⁺ stretch is a key indicator of the zwitterionic amino acid.
N-H Stretch (Ammonium)
Very Broad, 3200-2500 cm⁻¹
Absent
Absent
The primary evidence for the amino group in its protonated state.
C-H Stretch (Adamantane)
2950-2850 cm⁻¹ (may be obscured by N-H stretch)
2950-2850 cm⁻¹
2950-2850 cm⁻¹
A consistent feature of the adamantane core.
C=O Stretch (Carboxylic)
Absent (Zwitterion)
Strong, ~1710 cm⁻¹
Absent
Disappearance of the sharp carbonyl peak is a crucial sign of carboxylate formation.
N-H Bend / C=O Asymm. Stretch
Strong, ~1650-1590 cm⁻¹
Absent
Absent
A strong, combined band confirming the presence of both -NH₃⁺ and -COO⁻ groups.
C-H Bend (Adamantane)
~1450 cm⁻¹
~1450 cm⁻¹
~1450 cm⁻¹
Characteristic cage deformation band.
C-Br Stretch
690-515 cm⁻¹
690-515 cm⁻¹
Absent
Confirms the presence of the bromine substituent.
Table 1: Comparative summary of expected key IR absorption peaks (in cm⁻¹).
Experimental Workflow & Data Interpretation
The following outlines a robust workflow for acquiring and interpreting the FTIR spectrum of a novel compound like α-Amino(3-bromo-1-adamantyl)acetic acid.
Caption: Conceptual workflow for FTIR analysis of the target compound.
Trustworthiness through Self-Validation:
The protocol's integrity lies in its comparative logic. The identification of a peak is not absolute but is confirmed by the simultaneous presence and absence of related peaks. For instance, the claim of a zwitterion is validated not just by finding an N-H bend, but by the concurrent disappearance of the traditional O-H and C=O stretches of a carboxylic acid. This triangulation of evidence provides a self-validating system for structural confirmation.
Alternative & Complementary Analytical Techniques
While FTIR is excellent for functional group identification, a comprehensive characterization relies on multiple techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed information about the carbon-hydrogen framework, confirming the connectivity of the adamantane cage and the position of substituents. It is the gold standard for unambiguous structure elucidation.
Mass Spectrometry (MS): MS provides the molecular weight of the compound and its fragmentation pattern. High-resolution mass spectrometry (HRMS) can confirm the elemental formula, adding a high degree of confidence to the identification.
X-Ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the absolute, three-dimensional structure of the molecule, confirming stereochemistry and the solid-state conformation (including the zwitterionic form).
Conclusion
The infrared spectrum of α-Amino(3-bromo-1-adamantyl)acetic acid is predicted to be rich with distinct and identifiable features. The key diagnostic signals will be the broad ammonium N-H stretch overlapping the C-H region, the strong, merged carboxylate/ammonium absorption band in the 1650-1590 cm⁻¹ region, and the low-frequency C-Br stretch. By comparing the experimental spectrum against established correlation charts and the logical framework presented here, researchers can confidently verify the synthesis and purity of this complex adamantane derivative. The use of complementary techniques like NMR and MS is highly recommended for complete and unambiguous structural assignment.
References
Broxton, T., Deady, L., Kendall, M., & Topsom, R. (n.d.). Infrared Spectra of Adamantanes. Optica Publishing Group.
UniTechLink. (n.d.). Analysis of Infrared spectroscopy (IR).
ResearchGate. (n.d.).
ResearchGate. (n.d.). FT-IR data for α-amino acids and their complexes.
Cole, A. R. H., et al. (2012). Rotationally resolved infrared spectroscopy of adamantane. AIP Publishing.
Roithová, J., et al. (2022). Infrared Spectrum of the Amantadine Cation: Opening of the Diamondoid Cage upon Ionization.
Saeed, A., et al. (2015).
UCSC Chemistry. (n.d.). IR Tables.
ResearchGate. (n.d.). FT-IR spectra of amino acids.
Nakamoto, K., & McCarthy, P. J. (1962). Infrared spectra of amino acids and their metal complexes. II. Geometrical isomerism in bis(amino acidato)copper(II) complexes. Journal of the American Chemical Society.
Nguyen, T. M., et al. (n.d.). IDENTIFICATION OF AMINO ACID ISOMERS BY INFRARED PHOTODISSOCIATION SPECTROSCOPY OF MASS-SELECTED IONS.
Cataldo, F., & Iglesias-Groth, S. (2018). Far-infrared spectroscopy of proteinogenic and other less common amino acids. Oxford Academic.
LibreTexts Chemistry. (n.d.). Table of Characteristic IR Absorptions.
Wikipedia. (n.d.).
Hua, Z., Guo, J., & Yang, C. (2011). Synthesis and Characterization of 1,3-Diaminoadamantane. Asian Journal of Chemistry.
Michigan State University Chemistry. (n.d.). Infrared Spectroscopy.
ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values.
University of Colorado Boulder. (n.d.). IR Chart.
Millikin University. (n.d.). IR Absorption Table.
No Brain Too Small. (n.d.).
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
A Comparative Guide to the Synthetic Routes of Adamantane-Based Amino Acids
Introduction: The Adamantane Moiety in Modern Drug Discovery The adamantane cage, a rigid, tricyclic hydrocarbon, has captivated the imagination of medicinal chemists for decades. Its unique physicochemical properties, i...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Adamantane Moiety in Modern Drug Discovery
The adamantane cage, a rigid, tricyclic hydrocarbon, has captivated the imagination of medicinal chemists for decades. Its unique physicochemical properties, including high lipophilicity, metabolic stability, and a three-dimensional structure, make it an invaluable scaffold in drug design.[1][2][3] The incorporation of an adamantane moiety can significantly enhance the pharmacokinetic and pharmacodynamic profile of a drug candidate, leading to improved efficacy and bioavailability.[1][4] Adamantane-based amino acids, in particular, are crucial building blocks for a range of therapeutics, from antiviral agents to drugs targeting metabolic diseases.[1][3] This guide provides a comprehensive comparison of the primary synthetic routes to these valuable compounds, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Classical Synthetic Strategies: The Workhorses of Adamantane Amino Acid Synthesis
Three classical named reactions have historically dominated the synthesis of adamantane-based amino acids: the Ritter reaction, the Bucherer-Bergs reaction, and the Strecker synthesis. These methods, while robust, each present a unique set of advantages and challenges.
The Ritter Reaction: A Direct Approach from Alcohols or Alkenes
The Ritter reaction offers a direct pathway to N-alkyl amides from nitriles and a carbocation precursor, such as an alcohol or an alkene, under strong acidic conditions.[5][6] Subsequent hydrolysis of the amide yields the desired amino acid.
Causality of Experimental Choices: The choice of a strong acid, typically sulfuric acid, is crucial for generating the stable adamantyl carbocation at a bridgehead position. The nitrile then acts as a nucleophile, attacking the carbocation to form a nitrilium ion, which is subsequently hydrolyzed.
Experimental Protocol: Synthesis of 1-Aminoadamantane-3-carboxylic Acid Hydrochloride via a Modified Ritter Reaction
Oxidation and Ritter Reaction: In a round-bottom flask, adamantane-1-acetic acid is carefully added to a mixture of nitric acid and sulfuric acid at a controlled temperature.[7]
Acetonitrile is then added, and the reaction mixture is stirred for several hours.[7]
Hydrolysis: The resulting amide is hydrolyzed by heating with a strong acid, such as hydrochloric acid, to yield the amino acid hydrochloride.[7]
Isolation: The product is isolated by precipitation, filtration, and washing.
Trustworthiness and Self-Validation: The progress of the Ritter reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the complete consumption of the starting material. The structure of the final product should be confirmed by spectroscopic methods like NMR and IR, and its purity assessed by elemental analysis or HPLC.
Diagram of the Ritter Reaction Workflow:
Caption: General workflow of the Ritter reaction for adamantane amino acid synthesis.
The Bucherer-Bergs Reaction: A Multicomponent Route from Ketones
The Bucherer-Bergs reaction is a one-pot, multicomponent reaction that synthesizes hydantoins from a ketone, cyanide, and ammonium carbonate.[1][8][9] The resulting hydantoin can then be hydrolyzed to the corresponding amino acid.
Causality of Experimental Choices: This reaction leverages the in situ formation of an aminonitrile from the ketone, ammonia (from ammonium carbonate), and cyanide. The aminonitrile then reacts with carbon dioxide (also from ammonium carbonate) to form a carbamic acid intermediate, which cyclizes to the hydantoin. The use of a sealed reaction vessel can improve yields by preventing the escape of volatile ammonia and carbon dioxide.
Experimental Protocol: Synthesis of 2-Aminoadamantane-2-carboxylic Acid
Hydantoin Formation: Adamantanone is reacted with potassium cyanide and ammonium carbonate in a mixture of water and ethanol in a sealed pressure vessel. The mixture is heated for several hours.
Hydrolysis: The resulting spiro-hydantoin is not isolated but directly hydrolyzed by the addition of a strong base, such as sodium hydroxide, at elevated temperature and pressure.
Isolation and Purification: The reaction mixture is cooled, and the pH is adjusted to precipitate the amino acid. The product is then collected by filtration and can be purified by recrystallization.
Trustworthiness and Self-Validation: Monitoring the reaction for the disappearance of the starting ketone and the formation of the hydantoin intermediate can be achieved using HPLC. The final amino acid product should be characterized by NMR, and its melting point and purity should be compared to literature values.
Diagram of the Bucherer-Bergs Reaction Workflow:
Caption: General workflow of the Bucherer-Bergs reaction for adamantane amino acid synthesis.
The Strecker Synthesis: A Versatile Route from Aldehydes and Ketones
The Strecker synthesis is a classic method for preparing α-amino acids from an aldehyde or ketone, ammonia, and cyanide.[10][11][12] The reaction proceeds through an α-aminonitrile intermediate, which is subsequently hydrolyzed.
Causality of Experimental Choices: The reaction is typically initiated by the formation of an imine from the carbonyl compound and ammonia. The cyanide ion then adds to the imine to form the α-aminonitrile. The final hydrolysis step can be performed under either acidic or basic conditions to yield the amino acid. To avoid the use of highly toxic hydrogen cyanide gas, cyanide salts like KCN or NaCN are commonly used in buffered aqueous media.[3]
Experimental Protocol: Asymmetric Strecker Synthesis of an Adamantane Amino Acid using a Chiral Auxiliary
Iminonitrile Formation: An adamantyl ketone is reacted with a chiral amine (e.g., (R)-phenylglycinol) to form a chiral imine.[13] This imine is then treated with a cyanide source, such as trimethylsilyl cyanide, to stereoselectively form the corresponding α-aminonitrile.[13]
Hydrolysis and Auxiliary Removal: The nitrile group is hydrolyzed to a carboxylic acid, and the chiral auxiliary is cleaved under acidic conditions to yield the enantiomerically enriched adamantane amino acid.[13]
Trustworthiness and Self-Validation: The diastereomeric ratio of the aminonitrile intermediate can be determined by NMR or HPLC analysis. The enantiomeric excess of the final amino acid should be determined using chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.
Diagram of the Strecker Synthesis Workflow:
Caption: General workflow of the Strecker synthesis for adamantane amino acid synthesis.
Modern Synthetic Approaches: Pushing the Boundaries of Efficiency and Selectivity
Recent advances in synthetic methodology have provided new and powerful tools for the synthesis of adamantane-based amino acids, addressing some of the limitations of the classical methods, such as harsh reaction conditions and the use of toxic reagents.
Photocatalytic C-H Aminoalkylation: A Direct and Atom-Economical Approach
Photocatalytic methods have emerged as a powerful strategy for the direct functionalization of C-H bonds. In the context of adamantane amino acid synthesis, this approach allows for the direct coupling of an adamantane scaffold with an imine derivative, forming a C-C bond and introducing the amino group in a single step.[14]
Causality of Experimental Choices: This method utilizes a photocatalyst that, upon irradiation with light, initiates a hydrogen atom transfer (HAT) process, selectively abstracting a hydrogen atom from a bridgehead position of the adamantane. The resulting adamantyl radical then adds to an imine, and subsequent steps lead to the desired amino acid derivative.
Experimental Protocol: Photocatalytic Synthesis of an Adamantyl Glycine Derivative
Reaction Setup: A solution of adamantane, an imine derivative (e.g., a glyoxylate imine), and a photocatalyst (e.g., an iridium complex) in a suitable solvent is degassed and irradiated with visible light.
Reaction Progress: The reaction is monitored by TLC or LC-MS until the starting materials are consumed.
Workup and Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the protected amino acid.
Trustworthiness and Self-Validation: The regioselectivity of the C-H functionalization should be confirmed by NMR spectroscopy. The yield and purity of the product should be determined by standard analytical techniques.
Diagram of Photocatalytic C-H Aminoalkylation Workflow:
Caption: General workflow for the photocatalytic synthesis of adamantane amino acids.
Flow Chemistry: Enhancing Safety and Scalability
Flow chemistry offers significant advantages for the synthesis of adamantane-based amino acids, particularly for reactions that involve hazardous reagents or require precise control over reaction parameters. By performing reactions in a continuous flow reactor, safety is enhanced, reaction times can be significantly reduced, and scalability is improved.
Causality of Experimental Choices: For reactions like the Bucherer-Bergs synthesis, which involves toxic cyanide and high pressures, a flow reactor minimizes the volume of hazardous material at any given time and allows for safer handling of high-pressure reactions. The precise temperature and residence time control in a flow system can also lead to improved yields and selectivities.
Experimental Protocol: Flow Synthesis of 2-Aminoadamantane-2-carboxylic Acid
Reagent Streams: Separate streams of adamantanone, sodium cyanide, and ammonium carbonate in a suitable solvent are pumped into a microreactor.
Reaction Coil: The reagents mix and react in a heated reaction coil, with the residence time controlled by the flow rate.
In-line Workup: The output from the reactor can be passed through a back-pressure regulator and then directly into a workup stream for in-line extraction and purification.
Trustworthiness and Self-Validation: The output of the flow reactor can be monitored in real-time using in-line analytical techniques such as IR or UV-Vis spectroscopy to ensure steady-state conditions and optimal product formation. The collected product should be fully characterized offline.
Diagram of Flow Chemistry Synthesis Workflow:
Caption: A simplified workflow for the continuous flow synthesis of adamantane amino acids.
Comparative Analysis of Synthetic Routes
The choice of synthetic route for a particular adamantane-based amino acid will depend on several factors, including the desired substitution pattern, the required stereochemistry, the scale of the synthesis, and the available resources. The following table provides a comparative summary of the key features of each method.
Synthetic Route
Starting Material
Key Reagents
Typical Yields
Advantages
Disadvantages
Ritter Reaction
Adamantane alcohols/alkenes
Strong acid, Nitrile
Moderate to Good
Direct, One-pot potential
Harsh acidic conditions, Limited substrate scope
Bucherer-Bergs
Adamantanones
KCN, (NH₄)₂CO₃
Good to Excellent
Multicomponent, High yields
Use of toxic cyanide, High pressure/temperature
Strecker Synthesis
Adamantyl aldehydes/ketones
NH₃, KCN
Good to Excellent
Versatile, Amenable to asymmetric synthesis
Use of toxic cyanide, Racemic products without modification
Photocatalytic C-H Aminoalkylation
Adamantane
Photocatalyst, Imine
Moderate to Good
Direct C-H functionalization, Atom-economical
Catalyst cost, May require optimization for scalability
The synthesis of adamantane-based amino acids remains an active area of research, driven by their importance in medicinal chemistry. While classical methods like the Ritter, Bucherer-Bergs, and Strecker reactions continue to be valuable tools, modern approaches such as photocatalysis and flow chemistry are offering more efficient, safer, and sustainable alternatives. The development of novel catalytic systems for the direct and stereoselective functionalization of the adamantane core will undoubtedly be a key focus of future research, enabling the synthesis of increasingly complex and potent adamantane-containing therapeutics. The choice of the optimal synthetic route will always be a balance of factors, and a thorough understanding of the principles and practicalities of each method, as outlined in this guide, is essential for any researcher in this exciting field.
References
Vertex AI Search. (2026).
Vertex AI Search. (2026). Adamantane in Drug Delivery Systems and Surface Recognition - PMC - NIH.
Vertex AI Search. (2026).
Vertex AI Search. (2026). The Synthesis and Applications of Adamantane Derivatives: Featuring 1-Adamantanemethylamine - NINGBO INNO PHARMCHEM CO.,LTD.
Vertex AI Search. (2026).
Vertex AI Search. (2026).
Vertex AI Search. (2026).
Vertex AI Search. (2026). Ritter Reaction - Organic Chemistry Portal.
Vertex AI Search. (2026). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties - MDPI.
Vertex AI Search. (2026).
Vertex AI Search. (2026). Ritter reaction - Wikipedia.
Vertex AI Search. (2026). Ritter reaction.
Vertex AI Search. (2026).
Vertex AI Search. (2026).
Vertex AI Search. (2026). Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog - PubMed Central.
Vertex AI Search. (2026). The Strecker Synthesis of Amino Acids - Master Organic Chemistry.
Vertex AI Search. (2026). Bucherer-Bergs Reaction.
Vertex AI Search. (2026). Strecker Synthesis - Organic Chemistry Portal.
Vertex AI Search. (2026). Strecker amino acid synthesis - Wikipedia.
Vertex AI Search. (2026). adamantane - Organic Syntheses Procedure.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Invisible" Scaffold
Adamantane derivatives (e.g., Memantine, Vildagliptin intermediates, Amantadine) represent a unique challenge in pharmaceutical quality control. Their diamondoid structure confers exceptional lipophilicity and metabolic stability, yet they lack a conjugated
-electron system, rendering them effectively "invisible" to standard UV-Vis detection (254 nm).
In drug development, the quality of the starting material (e.g., 1-Adamantylamine or 1-Adamantane carboxylic acid) dictates the impurity profile of the final API. A 99.5% purity by GC-FID is often insufficient if the remaining 0.5% consists of isomeric impurities (e.g., 2-substituted adamantanes) that possess different pharmacological profiles or reactivity.
This guide objectively compares detection platforms and establishes a self-validating protocol for the rigorous analysis of these non-chromophoric intermediates.
Comparative Analysis: Detection Platforms
The primary obstacle in adamantyl QC is selecting a detector that balances sensitivity with linearity. Below is a comparative performance matrix based on field application data.
Table 1: Method Performance Matrix for Adamantyl Intermediates
Feature
GC-FID / MS
HPLC-CAD (Charged Aerosol)
HPLC-UV (Derivatization)
HPLC-RI (Refractive Index)
Primary Mechanism
Volatility & Ionization
Aerosol Charging (Mass-sensitive)
Chromophore Tagging (e.g., FMOC)
Light Refraction
Suitability
Best for: Volatile intermediates (1-Bromoadamantane)
Best for: Non-volatile salts (Memantine HCl)
Best for: Trace quantitation if reactive groups exist
Best for: Rough purity checks (Process monitoring)
While GC-MS remains the gold standard for volatile starting materials, HPLC-CAD is displacing RI for non-volatile salts (e.g., Amantadine HCl). RI detectors are notoriously sensitive to temperature fluctuations and cannot run gradients, making it impossible to elute late-eluting dimers. CAD provides a near-universal response independent of chemical structure, allowing for the detection of both the adamantane scaffold and its counter-ions (e.g., Chloride, Sulfate) in a single run.
The synthesis of adamantane drugs often involves halogenation followed by a Ritter reaction or hydrolysis. This pathway generates specific impurities that must be monitored.
Key Impurities to Monitor
Regioisomers: 2-Adamantyl derivatives are common byproducts during the functionalization of the 1-position. They are difficult to separate due to identical mass and similar boiling points.
Halogenated Intermediates: Unreacted 1-Bromoadamantane is genotoxic and must be controlled to ppm levels.
Di-substituted Species: Over-reaction leads to 1,3-disubstituted adamantanes (e.g., 1,3-diols), which affect the stoichiometry of subsequent steps.
Visualization: Impurity Formation Pathways
The following diagram illustrates the genesis of common impurities during the synthesis of Memantine-type scaffolds.
Figure 1: Genesis of critical impurities in adamantane functionalization. Note the divergence toward hydrolysis products (Impurity B) if moisture is uncontrolled.
For the analysis of 1-Adamantylamine or 1-Bromoadamantane , Gas Chromatography is superior due to the volatility of the scaffold. The following protocol includes a "System Suitability" step that acts as a self-check for column performance.
Method Parameters
Instrument: GC-MS (Single Quad) or GC-FID (if MS unavailable).
Column: Agilent HP-5MS UI (or equivalent 5% Phenyl Methyl Siloxane), 30m x 0.25mm x 0.25µm.
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
Inlet: Split 20:1 @ 250°C.
Detection: FID @ 300°C or MS (Scan 40-300 m/z).
Temperature Program (The "Isomer Separator")
Standard ramps often co-elute 1- and 2-substituted isomers. This program uses a mid-ramp hold to resolve them.
Initial: 60°C (Hold 2 min)
Ramp 1: 20°C/min to 140°C
Plateau:Hold at 140°C for 5 min (Critical for isomer separation)
Ramp 2: 30°C/min to 280°C (Hold 3 min)
Self-Validating System Suitability Test (SST)
Before running samples, inject a resolution mixture containing:
1-Adamantanol (Main peak surrogate)
2-Adamantanol (Isomer impurity)
Acceptance Criteria:
Resolution (
): > 1.5 between 1- and 2-adamantanol.
Tailing Factor: < 1.2 for the main peak (Adamantane amines interact with silanols; high tailing indicates a dirty liner or active column).
Workflow Logic
The following decision tree guides the analyst in selecting the correct method based on the physical properties of the adamantyl intermediate.
Figure 2: Analytical Method Selection Decision Tree for Adamantyl Intermediates.
Handling & Volatility: The Sublimation Trap
A frequently overlooked QC parameter is the Loss on Drying (LOD) . Adamantane and its simple derivatives sublime easily.
The Risk: Standard vacuum drying at 60°C can lead to significant loss of the active intermediate, not just the solvent, artificially inflating purity results (if calculating on an "as is" basis) or causing mass balance failures.
Protocol Adjustment:
For 1-Adamantylamine : Do not exceed 40°C under vacuum.
For 1-Bromoadamantane : Store in sealed containers at 2-8°C. This compound can sublime onto the cap septum, leading to contamination during needle penetration.
Sample Prep: Use low-actinic glassware and avoid plastic weigh boats for long durations, as lipophilic adamantanes can leach plasticizers (phthalates), which appear as ghost peaks in GC-MS.
References
Vojta, J. et al. (2018). "In-capillary derivatization with fluorescamine for the rapid determination of adamantane drugs by capillary electrophoresis with UV detection." Journal of Separation Science. Link
BenchChem. (2025).[2] "Assessing the Purity of 1,3-Bis(4-hydroxyphenyl)adamantane: A Comparative Guide to HPLC and GC-MS Analysis." Technical Guides. Link
Holzgrabe, U. et al. (2023). "Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds." Current Pharmaceutical Analysis. Link
Thermo Fisher Scientific. (2025). "The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography." LabRulez. Link
Sigma-Aldrich. (2025). "1-Adamantylamine Product Specification & Safety Data." MilliporeSigma. Link
Operational Guide: Disposal of Amino(3-bromo-1-adamantyl)acetic Acid
[1] Executive Summary & Immediate Action Amino(3-bromo-1-adamantyl)acetic acid presents a dual-hazard profile for disposal: it is a halogenated organic compound (due to the bromine) and a lipophilic solid (due to the ada...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Immediate Action
Amino(3-bromo-1-adamantyl)acetic acid presents a dual-hazard profile for disposal: it is a halogenated organic compound (due to the bromine) and a lipophilic solid (due to the adamantane cage).[1]
CORE DIRECTIVE:NEVER dispose of this compound in the general "Non-Halogenated" solvent stream or standard biohazard waste.
MANDATORY STREAM: All solid waste, stock solutions, and primary rinsates must be segregated into Halogenated Organic Waste .
CRITICAL INSIGHT: The adamantane moiety confers significant hydrophobicity.[2] Water alone will not effectively decontaminate glassware; an organic solvent rinse is required.
Chemical Profile & Waste Characterization
To ensure compliance, we must deconstruct the molecule into its functional components that dictate disposal logic.
Component
Feature
Disposal Implication
Adamantane Core
Lipophilic / Hydrophobic
"Sticky" Residue: Will not dissolve in water.[1] Adheres to glass/plastic. Requires organic solvent (EtOH/DCM) for decontamination.
Bromine Substituent
Halogenated
Incineration Constraint: Combustion generates corrosive HBr gas. Must be sent to an incinerator with specific scrubbers. Strictly regulated under EPA/RCRA as Halogenated Organic.
Amino/Acid Groups
Zwitterionic
pH Sensitivity: Solubility may vary significantly with pH. Avoid mixing with strong oxidizers (e.g., Nitric Acid) to prevent exothermic decomposition.
Decision Logic & Workflow (Visualization)
The following decision tree outlines the segregation logic required for this specific compound.
Figure 1: Decision matrix for segregating brominated adamantane waste.[1] Note that even if dissolved in a non-halogenated solvent (like Methanol), the presence of the brominated solute mandates the "Halogenated" waste stream.
The "1% Rule": In many jurisdictions, if a waste stream contains any significant amount of halogenated material (typically >1-2%), the entire container is classified as halogenated. Because this molecule contains Bromine, all solutions containing it must go to the Halogenated Waste Carboy.
pH Adjustment: If the solution is highly acidic or basic (due to the acetic acid or amino groups), neutralize to pH 5–9 before adding to the central waste carboy to prevent unexpected gas evolution.
Protocol C: Glassware Decontamination (The "Sticky" Factor)
Context: Adamantane derivatives are notoriously difficult to clean with water due to the lipophilic cage structure.
Primary Rinse (Organic): Rinse the flask with a small volume of Acetone or Ethanol .
Action: Swirl vigorously to dissolve the waxy adamantane residue.
Disposal: Pour this specific rinse into the Halogenated Liquid Waste container (because it now contains the brominated compound).
Secondary Rinse (Aqueous): Wash with soap and water.
Disposal: This secondary rinse can generally go down the drain if the first rinse was thorough and local regulations permit trace organic discharge. If in doubt, collect this as well.
Validation: Visually inspect for the "greasy" film characteristic of adamantanes. If water beads excessively on the glass, repeat the organic rinse.
Emergency Procedures
Scenario
Immediate Action
Skin Contact
Brush then Wash: Brush off solid powder before wetting (to prevent increasing absorption area).[1][3] Wash with soap and water for 15 mins.
Eye Contact
Irrigate: Flush with water for 15 mins.[4] The amino/acid nature can cause pH-related damage; seek medical attention.[1]
Spill (Solid)
Wet Wipe: Do not dry sweep (dust hazard). Cover with wet paper towels (solvent-dampened if necessary for solubility), wipe up, and place in Solid Halogenated Waste.
Regulatory Compliance (US/EU Context)
EPA (USA): This compound falls under RCRA regulations.[5] While it may not have a specific "P" or "U" list code, it is a Characteristic Waste if ignitable/corrosive, but primarily regulated as a Halogenated Organic Compound (HOC) under Land Disposal Restrictions (40 CFR 268).
Incineration: The presence of Bromine requires the waste management facility to use an incinerator equipped with acid gas scrubbers to capture Hydrogen Bromide (HBr) emissions. Failure to label this as "Brominated" can damage facility equipment and lead to fines.
References
U.S. Environmental Protection Agency (EPA). Land Disposal Restrictions for Halogenated Organic Compounds (HOCs).[6] 40 CFR Part 268 Appendix III.[6]
A Researcher's Comprehensive Guide to the Safe Handling of Amino(3-bromo-1-adamantyl)acetic Acid
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Amino(3-bromo-1-adamantyl)acetic acid. Our commitment is to furnish you with fi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Amino(3-bromo-1-adamantyl)acetic acid. Our commitment is to furnish you with field-proven insights and procedural guidance that extend beyond the product itself, ensuring the highest standards of laboratory safety and experimental integrity. The following protocols are designed to be a self-validating system, grounded in authoritative sources to foster a secure and efficient research environment.
Hazard Identification and Risk Assessment
Amino(3-bromo-1-adamantyl)acetic acid is a multifaceted compound, integrating a rigid adamantane cage, a bromine substituent, and an amino acid moiety. This unique structure necessitates a thorough risk assessment before commencing any experimental work.
Primary Hazards : Based on the analogue 3-Bromoadamantane-1-acetic acid, this compound should be treated as a solid that can cause serious eye irritation.[1] The presence of the amino group may introduce additional considerations.
Physical Form : The compound is expected to be a solid at room temperature.[1] Handling it in this form can generate dust, posing an inhalation and eye exposure risk.
Chemical Reactivity : This compound contains both an acidic (carboxylic acid) and a basic (amino) functional group, making it amphoteric. It is incompatible with strong oxidizing agents and strong acids.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and consistent use of Personal Protective Equipment are non-negotiable for safeguarding against potential exposure. The following table summarizes the recommended PPE for handling Amino(3-bromo-1-adamantyl)acetic acid.
Protection Type
Specific PPE
Rationale and Best Practices
Eye and Face Protection
Chemical safety goggles and a face shield
Essential for preventing eye contact with dust particles or splashes.[3][4] A face shield offers an additional layer of protection, particularly during procedures with a higher risk of splashing.[3]
Hand Protection
Chemical-resistant gloves (Nitrile or Neoprene)
Protects against skin contact.[3][5] It is crucial to inspect gloves for any signs of degradation or perforation before use and to wash hands thoroughly after removing them.[6]
Body Protection
A long-sleeved laboratory coat
Provides a barrier against accidental spills and contamination of personal clothing.[3][7]
Respiratory Protection
N95-rated dust mask
Recommended when handling the solid compound outside of a fume hood to minimize the inhalation of dust particles.[1]
Foot Protection
Closed-toe shoes
A fundamental laboratory safety requirement to protect against spills and falling objects.[3][6]
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a stringent operational plan is critical for minimizing exposure and ensuring the integrity of your experiment.
3.1. Preparation and Weighing
Designated Work Area : All handling of Amino(3-bromo-1-adamantyl)acetic acid should be conducted within a certified chemical fume hood to mitigate inhalation risks.[8]
Personal Protective Equipment : Before handling the compound, don the appropriate PPE as outlined in the table above.
Weighing Procedure :
When weighing the solid, do so within the fume hood.
Use a disposable weighing boat to prevent cross-contamination.
Handle the container and spatula with care to minimize the generation of airborne dust.
3.2. Dissolution and Reaction Setup
Solvent Addition : Add solvents to the solid compound slowly and carefully to avoid splashing.
Temperature Control : If heating is required, use a controlled heating source such as a heating mantle or water bath.[8]
Vessel Sealing : Ensure all reaction vessels are securely sealed to prevent the release of vapors.
Emergency Response Protocols
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
4.1. Exposure Response
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][9]
Skin Contact : Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[2][9]
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[2]
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
4.2. Spill Management
Evacuate and Alert : Alert personnel in the immediate vicinity and evacuate the area if necessary.[10][11]
Assess the Spill : For a small spill, and if you are trained and have the appropriate spill kit, you may proceed with cleanup. For large spills, evacuate the area and contact your institution's emergency response team.[10][11]
Containment and Cleanup :
Wear the appropriate PPE, including respiratory protection.
Cover the spill with an inert absorbent material, such as vermiculite or sand.[10]
Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[10]
Proper disposal of Amino(3-bromo-1-adamantyl)acetic acid and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation : As a halogenated organic compound, all waste containing Amino(3-bromo-1-adamantyl)acetic acid must be collected in a designated "Halogenated Organic Waste" container.[8][13][14] Do not mix with non-halogenated waste.[15][16]
Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name of its contents.[14]
Container Management : Keep the waste container securely closed when not in use and store it in a well-ventilated area, away from incompatible materials.[14]
Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office.
Visualization of Safety Protocols
Decision-Making Flowchart for PPE Selection
Caption: A flowchart to guide the selection of appropriate PPE.
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]
Hazardous Chemical Releases and Spills - Emergency Procedures. Montana Tech. [Link]
Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York. [Link]
General Chemical Spill Procedures. The University of British Columbia. [Link]
Organic Solvent Waste Disposal. The University of British Columbia. [Link]
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]
LABORATORY PERSONAL PROTECTIVE EQUIPMENT (PPE) HAZARD ASSESSMENT. University of Wisconsin-Milwaukee. [Link]
Personal Protective Equipment. The University of Edinburgh Health & Safety. [Link]
Laboratory Safety guidelines and Personal protection equipment (PPE). Tel Aviv University. [Link]
A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Center for Biotechnology Information. [Link]
Review on Synthesis of Halogenated Adamantane Derivatives. ResearchGate. [Link]
Cluster halogenation of adamantane and its derivatives with bromine and iodine monochloride. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. MDPI. [Link]
Probing the Effect of Halogen Substituents (Br, Cl, and F) on the Non-covalent Interactions in 1-(Adamantan-1-yl)-3-arylthiourea Derivatives: A Theoretical Study. ACS Omega. [Link]